Azidofluorescein
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-azido-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O5/c21-23-22-10-1-4-14-13(7-10)19(26)28-20(14)15-5-2-11(24)8-17(15)27-18-9-12(25)3-6-16(18)20/h1-9,24-25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUXAFZEKIMUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227924 | |
| Record name | Azidofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77162-08-4 | |
| Record name | Azidofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077162084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azidofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
photophysical properties of azidofluorescein
An In-Depth Technical Guide to the Photophysical Properties of Azidofluorescein
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the , a cornerstone fluorogenic probe in the field of bioorthogonal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer field-proven insights into the causality behind experimental observations and the rationale for methodological choices.
Introduction: The Rationale for a Fluorogenic Azide
In the landscape of biological imaging and diagnostics, the ability to selectively visualize target biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for the covalent labeling of molecules in living systems without interfering with endogenous processes.[1][2][3] The azide-alkyne cycloaddition, a prominent "click chemistry" reaction, is a workhorse in this field due to its high specificity and efficiency.[2][4]
This compound emerges as a sophisticated tool that leverages this chemistry. It is not merely a fluorescent tag but a fluorogenic one. This distinction is critical: in its native state, this compound is "dark" or minimally fluorescent. Upon undergoing the azide-alkyne cycloaddition, its fluorescence is dramatically "turned on." This property is highly advantageous for applications where washing away unbound probe is impractical, such as in live-cell imaging, as it significantly enhances the signal-to-noise ratio.[4][5] This guide will dissect the mechanisms governing this transition and the methods used to characterize it.
The "Off" State: A Quenched System
The defining characteristic of this compound in its pre-reacted state is its low fluorescence quantum yield. This is not an inherent property of the fluorescein core but a deliberately engineered feature. The fluorescence is actively suppressed or "quenched" by the azide-functionalized aryl substituent.
Mechanism of Quenching: Photoinduced Electron Transfer (PeT)
The primary mechanism responsible for quenching in this compound is Photoinduced Electron Transfer (PeT).[4] This process can be understood through the relative energy levels of the fluorescein fluorophore and the azidoaryl quencher.
-
Excitation: Upon absorption of a photon, the fluorescein core is promoted from its ground state (S₀) to an excited state (S₁).
-
Electron Transfer: In the excited state, the fluorescein is a potent oxidizing agent. If the Highest Occupied Molecular Orbital (HOMO) of the nearby azidoaryl group is of sufficiently high energy, an electron can be transferred from the quencher to the excited fluorophore.
-
Non-Radiative Decay: This electron transfer process creates a charge-separated state that rapidly returns to the ground state through non-radiative pathways (e.g., heat dissipation), bypassing the emission of a photon (fluorescence).
The efficiency of PeT quenching is directly related to the HOMO energy of the quenching moiety; a higher HOMO energy facilitates more efficient quenching.[4] This principle is the foundation for the rational design of this compound and other activatable probes.[4]
Caption: PeT quenching mechanism in this compound.
The "On" State: Fluorescence Activation via Click Chemistry
The transition to the highly fluorescent "on" state is triggered by the bioorthogonal reaction of the azide with an alkyne to form a stable triazole. This chemical transformation fundamentally alters the electronic properties of the quenching moiety.
Mechanism of Fluorescence Turn-On
The formation of the triazole ring has a profound impact on the electronic structure of the aryl substituent. The triazole is significantly more electron-withdrawing than the azide group it replaces.
-
Lowering Quencher HOMO Energy: This electron-withdrawing nature substantially lowers the HOMO energy level of the aryl ring.
-
Inhibition of PeT: The resulting energy gap between the lowered quencher HOMO and the fluorescein's excited state becomes too large for efficient electron transfer to occur.
-
Restoration of Fluorescence: With the PeT pathway effectively blocked, the excited fluorescein molecule returns to its ground state primarily through the emissive pathway, releasing a photon and leading to a dramatic increase in fluorescence.[4]
The "turn-on" ratio, defined as the fluorescence intensity of the product divided by that of the reactant, can be greater than 10-fold, demonstrating the efficiency of this activation mechanism.[4]
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- 5. Fluorogenic azidofluoresceins for biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Stability of Azidofluorescein Compounds
For researchers, scientists, and drug development professionals leveraging the power of click chemistry, azidofluorescein compounds are indispensable tools for fluorescently labeling and visualizing biomolecules. However, the dual functionality of the fluorescein fluorophore and the azide chemical handle introduces specific storage and stability considerations that are critical for experimental success and data reproducibility. This guide provides a comprehensive overview of the factors influencing the stability of this compound compounds, best practices for their storage and handling, and methodologies for assessing their integrity.
Core Concepts of this compound Stability: A Tale of Two Moieties
The stability of an this compound compound is intrinsically linked to the chemical properties of its two key components: the fluorescein core and the azide group. Understanding the vulnerabilities of each is paramount to mitigating degradation.
The Fluorescein Moiety: A Balancing Act of Fluorescence and Photostability
Fluorescein and its derivatives are workhorses in fluorescence microscopy and bio-imaging due to their high quantum yields and bright green fluorescence. However, they are not without their limitations. The primary degradation pathway for the fluorescein core is photobleaching , an irreversible photochemical process where the fluorophore loses its ability to fluoresce upon repeated exposure to excitation light.[] While fluorescein exhibits good stability under standard imaging conditions, prolonged exposure to high-intensity light, especially UV light, can lead to its degradation.[2] The photostability of fluorescein is generally considered lower than that of some newer generation dyes like the Alexa Fluor series.[][3]
The fluorescence intensity of fluorescein is also sensitive to its microenvironment, including pH and solvent polarity.[4] This is a critical consideration when preparing stock solutions and performing experiments.
The Azide Group: A High-Energy Handle with Specific Sensitivities
The azide functional group (-N₃) is a high-energy moiety that is central to the utility of this compound in click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6] While relatively stable under many conditions, the azide group is susceptible to degradation through several pathways:
-
Reduction to Amines: The most common degradation pathway for azides is their reduction to the corresponding primary amine (-NH₂).[7][8] This can be initiated by various reducing agents, including phosphines (in the Staudinger reaction), metal hydrides, and catalytic hydrogenation.[8][9][10] The presence of trace contaminants with reducing properties in solvents or reagents can lead to the gradual loss of the azide functionality.
-
Thermal Decomposition: While many organic azides are reasonably stable at room temperature, they can decompose upon heating, often releasing nitrogen gas (N₂).[11] The decomposition temperature can be influenced by the overall molecular structure.
-
Acid Sensitivity: Azides should not be mixed with acidic materials, as this can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[12]
-
Reaction with Heavy Metals: Contact with heavy metals such as copper, lead, silver, and mercury can form shock-sensitive metal azides.[12][13] This is a critical safety consideration, especially when using metal spatulas or reaction vessels.
The interplay between the fluorescein and azide moieties is also a factor. For instance, the electronic properties of the fluorescein core can subtly influence the reactivity and stability of the attached azide group.
Optimal Storage and Handling of this compound Compounds
Proper storage and handling are the first lines of defense against the degradation of this compound compounds. The following recommendations are based on best practices for both fluorescent probes and organic azides.
Storage Conditions
Table 1: Recommended Storage Conditions for this compound Compounds
| Parameter | Solid Form | In Solution |
| Temperature | -20°C to -80°C is recommended for long-term storage.[2][14] | Aliquots should be stored at -20°C or -80°C.[15][16] |
| Light | Store in the dark. Amber vials or containers wrapped in foil are ideal.[2][17] | Protect from light at all times. Use amber tubes or wrap tubes in foil.[14][15] |
| Moisture | Store in a desiccated environment.[2] | Use anhydrous, high-purity solvents. Avoid repeated freeze-thaw cycles.[15][18] |
| Atmosphere | For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).[19] | Purge vials with an inert gas before sealing, especially for long-term storage.[14] |
Preparation and Handling of Stock Solutions
The preparation of stock solutions is a critical step where degradation can be inadvertently introduced.
-
Solvent Selection: High-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used to dissolve this compound compounds. For aqueous applications, the use of a buffer, such as TE (10 mM Tris, 0.1 mM EDTA, pH 7.5–8.0), is preferable to water to maintain a stable pH.[17] Acidic conditions should be avoided as they can lead to the degradation of the azide group and affect the fluorescence of the fluorescein moiety.[12][15]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles and to minimize contamination, it is highly recommended to aliquot stock solutions into single-use volumes in low-protein-binding microcentrifuge tubes.[2][18] Aliquots should generally be no smaller than 10 µL to minimize the effects of evaporation and adsorption to the vial surface.[18]
-
Handling Precautions: When handling solid this compound compounds, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.[14] Use non-metallic spatulas (e.g., plastic or ceramic) to avoid the formation of potentially explosive heavy metal azides.[12]
Degradation Pathways and Their Mitigation
A deeper understanding of the potential degradation pathways of this compound compounds allows for the implementation of strategies to minimize their impact.
Photodegradation
The primary consequence of photodegradation is a loss of fluorescence signal.
Caption: Simplified workflow of photobleaching in this compound.
Mitigation Strategies:
-
Minimize exposure of both solid compounds and solutions to ambient and excitation light.[15][17]
-
Use the lowest possible excitation light intensity and the shortest possible exposure times during fluorescence microscopy.
-
Incorporate antifade reagents in the imaging buffer to reduce photobleaching.[]
Chemical Degradation of the Azide Group
The reduction of the azide to an amine is a significant concern as it renders the compound incapable of participating in click chemistry reactions.
Caption: Chemical degradation of the azide moiety to a non-reactive amine.
Mitigation Strategies:
-
Use high-purity solvents and reagents to avoid contamination with reducing agents.
-
Be mindful of the compatibility of this compound with other reagents in your experimental setup. For example, dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used in biological buffers and can reduce azides.
Experimental Protocols for Stability Assessment
Regularly assessing the stability and integrity of your this compound compounds is a crucial aspect of quality control in the laboratory.
Protocol 1: Spectroscopic Analysis for Purity and Concentration
Objective: To determine the concentration and assess the spectral purity of an this compound stock solution.
Methodology:
-
Prepare a dilution of your this compound stock solution in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance spectrum of the diluted solution using a UV-Vis spectrophotometer from approximately 230 nm to 600 nm.
-
Fluorescein has a characteristic absorption maximum around 495 nm.[19] The concentration can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of fluorescein (approximately 75,000 cm⁻¹M⁻¹ at ~495 nm), c is the concentration, and l is the path length of the cuvette.
-
The presence of significant absorbance peaks outside the expected range for fluorescein may indicate the presence of impurities or degradation products.
Protocol 2: Thin-Layer Chromatography (TLC) for Integrity Assessment
Objective: To qualitatively assess the integrity of an this compound compound and detect the presence of degradation products.
Methodology:
-
Spot a small amount of your this compound stock solution onto a silica gel TLC plate.
-
As a control, if available, spot a solution of aminofluorescein.
-
Develop the TLC plate using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).
-
Visualize the spots under a UV lamp.
-
The appearance of multiple spots, particularly one that co-migrates with the aminofluorescein standard, indicates degradation of the azide group.
Protocol 3: Functional Assay via Click Chemistry
Objective: To confirm the reactivity of the azide group through a functional click chemistry assay.
Methodology:
-
Perform a small-scale CuAAC reaction by reacting your this compound with an alkyne-containing molecule (e.g., an alkyne-modified oligonucleotide or protein).
-
Analyze the reaction products using an appropriate method, such as gel electrophoresis or HPLC.
-
A successful reaction, indicated by the formation of a fluorescently labeled product, confirms the integrity of the azide group.
Conclusion
The successful application of this compound compounds in research and development hinges on a thorough understanding of their stability and the implementation of proper storage and handling procedures. By recognizing the inherent sensitivities of both the fluorescein fluorophore and the azide functional group, researchers can take proactive steps to mitigate degradation, ensuring the reliability and reproducibility of their experimental results. Regular quality control assessments are a vital component of a robust experimental workflow when utilizing these powerful chemical tools.
References
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metabion. (n.d.). How stable is my probe once I have resuspended it? Retrieved from [Link]
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Kim, H. J., et al. (2013). Recycling and Long-Term Storage of Fluorescence In Situ Hybridization Slides. Journal of Molecular Diagnostics, 15(4), 543-550. Retrieved from [Link]
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Stefansson, S. (2021). How long can you store fluorescence microscopy samples in PBS? ResearchGate. Retrieved from [Link]
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Kim, H. J., et al. (2013). Recycling and long-term storage of fluorescence in situ hybridization slides. The Journal of Molecular Diagnostics, 15(4), 543–550. Retrieved from [Link]
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Laughlin, S. T., & Bertozzi, C. R. (2009). Fluorogenic Azidofluoresceins for Biological Imaging. Journal of the American Chemical Society, 131(33), 11632–11633. Retrieved from [Link]
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Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. Retrieved from [Link]
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Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]
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Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651-2659. Retrieved from [Link]
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van Geel, R., et al. (2012). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry, 23(4), 798–805. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from [Link]
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Nanocs. (n.d.). Azide PEG Fluorescein, MW 1000, 2000, 3400, 5000, 10k, 20k. Retrieved from [Link]
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Gryczynski, I., et al. (1990). Effects of Temperature on the Fluorescence Intensity and Anisotropy Decays of Staphylococcal Nuclease and the Less Stable Nuclease-ConA-SG28 Mutant. Biochemistry, 29(49), 10893–10900. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions of Azides. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions of Azides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]
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University of California, Davis. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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LibreTexts. (2025). Synthesis of Amines. Retrieved from [Link]
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Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
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University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]
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Mohammadi, M., et al. (2016). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna journal of medical biotechnology, 8(2), 83–88. Retrieved from [Link]
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Sjöback, R., et al. (1998). Spectral Properties of Fluorescein in Solvent-Water Mixtures: Applications as a Probe of Hydrogen Bonding Environments in Biological Systems. Journal of Fluorescence, 8(3), 241–250. Retrieved from [Link]
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Lee, S., et al. (2013). Conversion of azide to primary amine via Staudinger reaction in metal–organic frameworks. CrystEngComm, 15(46), 9994-9997. Retrieved from [Link]
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Methodological & Application
Illuminating the Inner Workings of Life: A Guide to Live-Cell Imaging with Azidofluorescein Click Chemistry
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of live-cell imaging using azidofluorescein and click chemistry. We will delve into the core principles of this powerful bioorthogonal technique, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice. This document is designed to be a self-validating system, empowering you to confidently implement and troubleshoot these methods in your own laboratory.
Introduction: The Power of Seeing is Believing in Cellular Biology
The ability to visualize dynamic processes within living cells is paramount to understanding health and disease. Traditional methods, such as fluorescent protein fusions, have been invaluable but can sometimes suffer from limitations like the large size of the protein tag, which may interfere with the function of the protein of interest.[1] Bioorthogonal chemistry, a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes, offers a powerful alternative for labeling and visualizing biomolecules.[2]
At the heart of this guide is the "click chemistry" concept, specifically the azide-alkyne cycloaddition, which allows for the rapid and highly selective formation of a stable triazole linkage.[3][4] We will focus on the use of this compound, a fluorogenic probe. In its native state, the azide group quenches the fluorescence of the fluorescein molecule. Upon "clicking" with an alkyne-modified biomolecule, this quenching effect is released, leading to a significant increase in fluorescence.[3][5] This "turn-on" mechanism is particularly advantageous for live-cell imaging as it minimizes background from unreacted probes, enabling no-wash imaging experiments.[3][6]
This guide will cover two primary modalities of azide-alkyne click chemistry for live-cell imaging:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction, but one that requires careful management of copper catalyst toxicity in living cells.[7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A metal-free alternative that circumvents the issue of copper toxicity, making it highly suitable for live-cell applications.[2][]
By understanding the principles and protocols outlined here, you will be equipped to harness the power of this compound click chemistry to illuminate the intricate and dynamic world of the living cell.
The Chemistry of Illumination: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC is a critical decision in designing a live-cell imaging experiment. This section will break down the mechanisms and key considerations for each approach.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Cu(I)-catalyzed reaction between a terminal alkyne and an azide is the prototypical click reaction. It is highly efficient and specific.[] However, the use of a copper catalyst in live-cell imaging presents a significant challenge due to its inherent cytotoxicity.[11][12] To mitigate this, specialized ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are employed. THPTA serves a dual purpose: it stabilizes the active Cu(I) oxidation state, accelerating the reaction, and it chelates the copper ions, protecting the cells from oxidative damage.[4][7]
Mechanism of CuAAC: The reaction proceeds through a copper-acetylide intermediate, which then reacts with the azide to form a triazole ring.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity concerns associated with CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction is metal-free and relies on the high reactivity of a strained cyclooctyne with an azide.[2][] The relief of ring strain in the cyclooctyne provides the driving force for the reaction to proceed efficiently at physiological temperatures without the need for a catalyst.[] This makes SPAAC an ideal choice for long-term live-cell imaging experiments where cell viability is paramount.[11]
Mechanism of SPAAC: The strained alkyne within the cyclooctyne ring readily reacts with the azide in a [3+2] cycloaddition to form the stable triazole product.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.
Experimental Design and Key Parameters
Successful live-cell imaging with this compound click chemistry hinges on careful experimental design and optimization. The following table summarizes critical parameters to consider.
| Parameter | CuAAC Considerations | SPAAC Considerations | Rationale and Key Insights |
| Metabolic Labeling | Introduce terminal alkyne-modified metabolic precursors (e.g., amino acids, sugars, nucleosides). | Introduce strained cyclooctyne-modified metabolic precursors. | The choice of precursor determines the biomolecule class to be labeled (e.g., proteins, glycans, DNA/RNA).[2] Ensure the precursor is not cytotoxic at the working concentration. |
| This compound Probe Concentration | Typically 1-10 µM. | Typically 1-10 µM. | Higher concentrations can lead to background fluorescence and potential cytotoxicity.[13][14] Start with a low concentration and titrate up as needed. |
| Copper (CuSO₄) Concentration (CuAAC only) | 50-100 µM. | N/A | This is a critical parameter to optimize. Higher concentrations increase reaction rate but also toxicity.[8] |
| Ligand (e.g., THPTA) Concentration (CuAAC only) | 250-500 µM (typically a 5:1 ratio with CuSO₄). | N/A | The ligand is crucial for protecting cells from copper-induced damage and accelerating the reaction.[7] |
| Reducing Agent (e.g., Sodium Ascorbate) (CuAAC only) | 1-2.5 mM. | N/A | Required to reduce Cu(II) to the active Cu(I) state.[7] A freshly prepared solution is essential for optimal performance. |
| Incubation Time | 5-60 minutes. | 30-120 minutes. | Shorter incubation times are generally preferred to minimize stress on the cells. Reaction times will vary depending on the specific biomolecule and cell type. |
| Imaging Medium | Live-cell imaging solution (e.g., HBSS) to maintain cell health.[15] | Live-cell imaging solution.[15] | Avoid phenol red-containing media as it can contribute to background fluorescence. |
| Microscopy Filter Set | Standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~520 nm). | Standard FITC/GFP filter set. | Ensure the filter set is appropriate for fluorescein to maximize signal collection. |
Detailed Protocols
The following protocols provide a starting point for your experiments. Remember to optimize conditions for your specific cell type and biological question.
General Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy at a density that will result in 50-70% confluency at the time of imaging.
-
Metabolic Labeling:
-
For labeling newly synthesized proteins, replace the normal culture medium with a methionine-free medium supplemented with an alkyne- or cyclooctyne-containing methionine analog (e.g., L-homopropargylglycine (HPG) for CuAAC or a cyclooctyne-lysine analog for SPAAC) for a defined period (e.g., 1-24 hours).[8][11]
-
For labeling glycans, supplement the culture medium with an alkyne- or cyclooctyne-modified sugar (e.g., a derivative of N-acetylmannosamine (ManNAc)) for a defined period.[7]
-
-
Washing: After the metabolic labeling period, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove any unincorporated metabolic precursor.
Protocol for Live-Cell Imaging using CuAAC
Reagent Preparation:
-
10X Copper (II) Sulfate (CuSO₄) Stock: Prepare a 1 mM solution in sterile water.
-
10X Ligand (THPTA) Stock: Prepare a 5 mM solution in sterile water.
-
10X Sodium Ascorbate Stock: Prepare a 25 mM solution in sterile water immediately before use . This solution is prone to oxidation.
-
This compound Stock: Prepare a 1-10 mM stock solution in DMSO.
Labeling and Imaging Workflow:
Caption: Step-by-step workflow for CuAAC labeling in live cells.
Detailed Steps:
-
Prepare the Click Reaction Mix: In a microcentrifuge tube, combine the this compound, CuSO₄, and THPTA stocks to their final working concentrations in live-cell imaging solution. Crucially, add the freshly prepared sodium ascorbate solution immediately before adding the mix to the cells. [7]
-
Labeling: Remove the wash buffer from the cells and add the complete click reaction mix. Incubate at 37°C for 5-60 minutes. The optimal time should be determined empirically.
-
Washing: Gently wash the cells three times with pre-warmed live-cell imaging solution to remove the reaction components.
-
Imaging: Immediately proceed to image the cells using a fluorescence microscope equipped with a suitable filter set for fluorescein. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[15][16]
Protocol for Live-Cell Imaging using SPAAC
Reagent Preparation:
-
This compound Stock: Prepare a 1-10 mM stock solution in DMSO.
Labeling and Imaging Workflow:
Caption: Step-by-step workflow for SPAAC labeling in live cells.
Detailed Steps:
-
Prepare the Labeling Solution: Dilute the this compound stock to the final working concentration in pre-warmed live-cell imaging solution.
-
Labeling: Remove the wash buffer from the cells and add the this compound labeling solution. Incubate at 37°C for 30-120 minutes.
-
Washing (Optional): For fluorogenic probes like this compound, a wash step may not be necessary, which is a significant advantage for continuous imaging.[3] However, if background is high, a gentle wash with live-cell imaging solution can be performed.
-
Imaging: Image the cells as described in the CuAAC protocol, paying close attention to minimizing phototoxicity.[17][18]
Essential Controls and Validation
To ensure the specificity and reliability of your results, the following controls are essential:
-
No Metabolic Label Control: Cells not treated with the alkyne- or cyclooctyne-modified precursor but subjected to the full click reaction and imaging protocol. This control assesses the background fluorescence of the probe and non-specific binding.
-
No Click Reaction Control: Metabolically labeled cells that are not subjected to the click reaction but are incubated with the this compound probe. This is particularly important for fluorogenic probes to confirm that the fluorescence increase is due to the click reaction.
-
Cell Viability Assay: Perform a cell viability assay (e.g., using Calcein-AM or a tetrazolium salt-based assay) after the labeling and imaging process to confirm that the experimental conditions are not cytotoxic.[19][20]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Inefficient metabolic labeling.- Inactive click chemistry reagents.- Incorrect filter set. | - Increase the concentration or incubation time of the metabolic precursor.- For CuAAC, ensure the sodium ascorbate is freshly prepared.- Verify the microscope filter set is appropriate for fluorescein. |
| High Background Fluorescence | - this compound concentration is too high.- Incomplete washing.- Autofluorescence from cells or medium. | - Titrate down the this compound concentration.- Increase the number and duration of wash steps.- Use a phenol red-free imaging medium and consider imaging at longer wavelengths if autofluorescence is a major issue. |
| Cell Death or Signs of Stress | - Copper toxicity (CuAAC).- Cytotoxicity of the metabolic precursor or this compound.- Phototoxicity from the microscope. | - Decrease the CuSO₄ concentration or increase the ligand-to-copper ratio.- Perform a dose-response curve for the metabolic precursor and probe to determine the optimal non-toxic concentration.- Reduce excitation light intensity and exposure time.[16][21] |
| Non-specific Staining | - Hydrophobic aggregation of the this compound probe.- Non-specific binding to cellular structures. | - Include a small amount of a non-ionic detergent (e.g., Pluronic F-127) in the labeling solution.- Perform the "No Metabolic Label Control" to assess the extent of non-specific binding. |
Conclusion: A Bright Future for Live-Cell Imaging
This compound click chemistry provides a versatile and powerful platform for visualizing a wide array of biomolecules in their native, living context.[2][3] By carefully selecting between CuAAC and SPAAC and optimizing the experimental parameters, researchers can gain unprecedented insights into the dynamic processes that govern cellular function. As new fluorogenic probes and bioorthogonal reactions continue to be developed, the future of live-cell imaging promises to be even more illuminating.
References
-
Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Current Protocols in Cell Biology. [Link]
-
Shieh, P., Hangauer, M. J., & Bertozzi, C. R. (2012). Fluorogenic azidofluoresceins for biological imaging. Journal of the American Chemical Society, 134(42), 17428–17431. [Link]
-
Nikic, I., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 10(5), 780–791. [Link]
-
Li, S., et al. (2016). Copper-catalyzed click reaction on/in live cells. Chemical Science, 8(1), 496–503. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition, 50(30), 6953-6956. [Link]
-
Shieh, P., Hangauer, M. J., & Bertozzi, C. R. (2012). Fluorogenic Azidofluoresceins for Biological Imaging. Figshare. [Link]
-
Rood, M. T. M., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry, 33(1), 120-129. [Link]
-
Labcompare. (2023). New Agent Unlocks Click Chemistry Technique for Safe Biomolecular Labeling in Live Cells. Labcompare. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2008). A Hydrophilic Azacyclooctyne for Cu-Free Click Chemistry. Organic Letters, 10(14), 3097-3099. [Link]
-
Jena Bioscience. CLICK-labeling of cellular metabolites. Jena Bioscience. [Link]
-
Butkevich, A. N., et al. (2016). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. International Journal of Molecular Sciences, 17(9), 1493. [Link]
-
baseclick GmbH. Click Reaction Protocol Kits for Imaging, Cytometry & HTS. baseclick. [Link]
-
Nikic, I., & Plass, T. (2015). Labeling proteins on live mammalian cells using click chemistry. Request PDF. [Link]
-
Lomin, A., et al. (2019). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 132(19), jcs233359. [Link]
-
Northeastern University College of Engineering. (2024). Revolutionizing Live-Cell Research With InCu-Click. Northeastern University College of Engineering. [Link]
-
Chen, Y., et al. (2020). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Coordination Chemistry Reviews, 419, 213390. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Semantic Scholar. [Link]
-
Laissue, P. F., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700017. [Link]
-
Elliott, A. D. (2011). Live-cell fluorescence imaging. Methods in Molecular Biology, 706, 311-327. [Link]
-
Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35914. [Link]
-
Li, J., et al. (2016). Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells. Chemical Science, 8(2), 1104-1109. [Link]
-
Shieh, P., Hangauer, M. J., & Bertozzi, C. R. (2012). Fluorogenic azidofluoresceins for biological imaging. PubMed. [Link]
-
Michalik, D., et al. (2022). Antiproliferative and Cytotoxic Activities of Fluorescein-A Diagnostic Angiography Dye. International Journal of Molecular Sciences, 23(3), 1435. [Link]
-
Croci, D., et al. (2021). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. International Journal of Molecular Sciences, 22(20), 11059. [Link]
-
Michalik, D., et al. (2022). Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye. Semantic Scholar. [Link]
-
Späte, A. K., et al. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry, 9, 765516. [Link]
-
Laissue, P. F., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. PubMed. [Link]
-
Tao, Y., et al. (2020). Design, synthesis and application in biological imaging of a novel red fluorescent dye based on a rhodanine derivative. RSC Advances, 10(73), 45041-45047. [Link]
-
The Nobel Prize. (2022). Bioorthogonal chemistry illuminates the cell. The Nobel Prize. [Link]
-
Evident Scientific. Signal-to-Noise Considerations. Evident Scientific. [Link]
-
Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. ResearchGate. [Link]
-
Butkevich, A. N., et al. (2016). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. MDPI. [Link]
-
Andor Technology. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Andor Technology. [Link]
-
Davis, S. C., et al. (2017). Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging. Translational Oncology, 10(4), 677-684. [Link]
-
Wang, Y., et al. (2024). A Bioorthogonal Dual Fluorogenic Probe for the Live‐Cell Monitoring of Nutrient Uptake by Mammalian Cells. Angewandte Chemie International Edition. [Link]
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High-Fidelity In Vitro Protein Labeling via CuAAC using Azidofluorescein
Abstract & Strategic Value
Fluorescence labeling of proteins is a cornerstone of proteomics, yet traditional NHS-ester or maleimide chemistries often suffer from non-specificity or interference with protein function. This guide details the use of Azidofluorescein (5-FAM-Azide) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
This compound is selected for its high quantum yield, cost-effectiveness, and compatibility with standard fluorescein (FITC/GFP) filter sets. By utilizing the bioorthogonal "click" reaction, this protocol ensures that labeling occurs only at specific alkyne-tagged sites (e.g., introduced via homopropargylglycine metabolic labeling or enzymatic modification), virtually eliminating off-target background common in complex lysates.
Scientific Principle: The CuAAC Mechanism
The core of this protocol is the formation of a stable 1,2,3-triazole linkage between the this compound and an alkyne-modified protein.
Critical Mechanistic Insight: Copper(I) is the catalyst, but it is unstable and cytotoxic (generating reactive oxygen species that degrade proteins). To mitigate this, we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that chelates Cu(I).[2] This complex accelerates the reaction while shielding the protein backbone from oxidative damage, a distinct advantage over the older TBTA ligand which requires DMSO and is less protective.
Diagram 1: Reaction Mechanism
Caption: The Cu(I)-THPTA complex catalyzes the specific conjugation of this compound to the alkyne-tagged protein, forming a stable triazole bond while minimizing oxidative damage.
Materials & Reagent Architecture
Success relies on strict stoichiometry. The following concentrations are optimized for a typical 100 µL reaction volume containing 1–2 mg/mL protein.
| Component | Stock Conc. | Solvent | Final Conc. | Role & Notes |
| Protein Sample | 2–10 mg/mL | Lysis Buffer* | 1–2 mg/mL | Must be free of copper chelators (e.g., EDTA/EGTA < 1mM). |
| 5-FAM-Azide | 10 mM | DMSO | 20–50 µM | The "Click" partner. Keep dark. |
| CuSO₄ | 50 mM | Water | 1 mM | Copper source. |
| THPTA Ligand | 250 mM | Water | 5 mM | Critical: Must be in 5x molar excess of Copper. |
| Sodium Ascorbate | 500 mM | Water | 10–20 mM | Reducing agent. Prepare Fresh Daily. |
*Lysis Buffer Note: Avoid buffers with high concentrations of primary amines (Tris is acceptable but phosphate/HEPES are preferred) or strong chelators (EDTA).
Experimental Protocol
Phase 1: Preparation of the "Click Cocktail"
Why this matters: Premixing Copper and Ligand is the single most effective step to prevent protein precipitation. It ensures Cu(II) is complexed before it is reduced to the reactive (and potentially damaging) Cu(I) state.
-
Calculate Volumes: Determine the total volume of "Catalyst Master Mix" needed (10% of total reaction volume).
-
Mix CuSO₄ and THPTA: In a separate tube, mix CuSO₄ and THPTA stocks.
-
Ratio: Maintain a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ + 1 µL of 250 mM THPTA).
-
-
Incubate: Allow the Cu-THPTA mix to sit for 2–5 minutes at Room Temperature (RT).
Phase 2: The Labeling Reaction
-
Sample Setup: Transfer 90 µL of protein lysate (1–2 mg/mL) into a 1.5 mL microcentrifuge tube.
-
Add Dye: Add 0.5 µL of 10 mM 5-FAM-Azide (Final: 50 µM). Vortex briefly.
-
Add Catalyst: Add the premixed Cu-THPTA complex (from Phase 1) to the protein/dye mixture. Vortex.
-
Initiate: Add 2–4 µL of freshly prepared Sodium Ascorbate.
-
Action: Vortex immediately and thoroughly. The reaction starts now.
-
-
Incubate: Rotate end-over-end for 30–60 minutes at RT in the dark .
Phase 3: Cleanup (The "Trustworthiness" Pillar)
Scientific Reality: Fluorescein is hydrophobic and "sticky." It will non-specifically bind to albumin and other abundant proteins. Spin columns often fail to remove all free dye. Acetone precipitation is the gold standard for high-fidelity cleanup here.
-
Add Acetone: Add 4 volumes (e.g., 400 µL) of cold (-20°C) acetone to the reaction.
-
Precipitate: Incubate at -20°C for at least 60 minutes (or overnight).
-
Pellet: Centrifuge at 13,000–15,000 x g for 10 minutes at 4°C.
-
Wash: Decant supernatant (contains free dye). Gently wash the pellet with 200 µL of cold 80% acetone. Centrifuge again (5 min).
-
Resuspend: Air dry the pellet (5–10 min, do not over-dry) and resuspend in 1x SDS-PAGE Loading Buffer.
Diagram 2: Workflow Logic
Caption: Step-by-step workflow emphasizing the critical premixing of the catalyst and the rigorous acetone cleanup to ensure signal specificity.
QC & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Protein Precipitates during Reaction | Cu(I) concentration too high or unstable. | Ensure THPTA is in 5x excess of Copper. Premix Cu+THPTA before adding to protein. |
| High Background (Whole Lane Smear) | Incomplete removal of free 5-FAM-Azide. | Perform a second acetone wash or use Methanol/Chloroform precipitation [1]. |
| No Signal | Inactive Ascorbate. | Must use fresh ascorbate.[3] Solution turns yellow/brown when oxidized; discard if colored. |
| Weak Signal | Low Alkyne incorporation or O2 inhibition. | Degas buffers. Increase dye concentration to 100 µM. Ensure lysate is EDTA-free. |
References
-
Jena Bioscience. (2023).[4] 5-FAM-Azide Excitation and Emission Spectrum. Retrieved from [Link]
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.
Sources
Azidofluorescein in Fluorescence Microscopy: A Detailed Guide to Bioorthogonal Labeling
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of azidofluorescein and its application in fluorescence microscopy. We will delve into the underlying principles of bioorthogonal click chemistry, provide detailed protocols for various labeling applications, and offer insights into experimental design and troubleshooting.
Introduction: The Power of "Click" for Visualizing Biology
In the quest to visualize and understand complex biological processes, the ability to specifically label and track biomolecules within their native environment is paramount. This compound, a derivative of the well-known green fluorescent dye fluorescein, has emerged as a powerful tool for this purpose. Its utility lies in the presence of an azide group, a small, bio-inert functional group that can participate in highly specific and efficient "click" reactions.
This bioorthogonal chemistry allows for the covalent attachment of the fluorescent fluorescein core to a target biomolecule that has been metabolically, enzymatically, or chemically engineered to bear a complementary alkyne group. The most common of these reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[1] This approach enables the precise labeling of a wide range of biomolecules, including proteins, glycans, and nucleic acids, for subsequent visualization by fluorescence microscopy.[2]
A particularly exciting development is the creation of fluorogenic this compound derivatives. These probes are designed to be dimly fluorescent in their unreacted state but become brightly fluorescent upon reaction with an alkyne.[3][4] This "turn-on" mechanism is highly advantageous for live-cell imaging as it minimizes background fluorescence from unreacted probes, enabling no-wash imaging protocols.[2][4]
The Chemistry of Labeling: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of labeling with this compound. It is a highly efficient and specific reaction that proceeds readily in aqueous environments and at physiological temperatures, making it ideal for biological applications.[5]
The basic principle involves two steps:
-
Introduction of the Alkyne Handle: The biomolecule of interest is first modified to contain a terminal alkyne. This can be achieved through various methods, such as metabolic labeling with an alkyne-containing amino acid or sugar, or by chemical modification of a purified protein.
-
The "Click" Reaction: The alkyne-modified biomolecule is then treated with this compound in the presence of a copper(I) catalyst. The copper(I) catalyzes the cycloaddition between the azide of the fluorescein probe and the alkyne on the biomolecule, forming a stable, fluorescently labeled conjugate.[1]
To perform the CuAAC reaction in a biological context, a source of copper(I) is required. This is typically generated in situ from copper(II) sulfate (CuSO₄) by a reducing agent, most commonly sodium ascorbate.[6] However, free copper ions can be toxic to cells. To mitigate this, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is used. The ligand stabilizes the copper(I) oxidation state, accelerates the reaction, and protects the biomolecules from oxidative damage.[6][7]
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Photophysical Properties and Fluorogenic Advantage
Standard fluorescein is a bright and widely used fluorophore, but its azide derivatives offer unique advantages. The key photophysical properties of this compound are summarized below.
| Property | This compound (Typical) |
| Excitation Maximum (λex) | ~495 nm |
| Emission Maximum (λem) | ~520 nm |
| Common Laser Lines | 488 nm |
| Compatibility | FITC, Alexa Fluor 488, DyLight 488 filter sets |
A significant advancement in the field is the development of fluorogenic azidofluoresceins, such as 4-azidonaphthyl fluorescein.[3] These probes are designed to have their fluorescence quenched in the unreacted state. Upon cycloaddition with an alkyne, a conformational or electronic change occurs that restores the bright fluorescence of the fluorescein core.[2] This results in a dramatic increase in the fluorescence quantum yield (Φ), a measure of the efficiency of fluorescence emission.
The table below compares the photophysical properties of a fluorogenic this compound derivative before and after the click reaction, alongside other common green-emitting azide dyes. The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its quantum yield (Φ).
| Fluorophore | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| 4-azidonaphthyl fluorescein (uncatalyzed) | Not Reported | 0.0059 | Low |
| 4-azidonaphthyl fluorescein (after click) | Not Reported | 0.437 | High |
| Alexa Fluor 488 Azide | 71,800 | 0.91 | 65,338 |
| DyLight 488 Azide | 70,000 | Not Reported | High |
Data for 4-azidonaphthyl fluorescein from Shieh et al., 2012 and its supporting information.[3][8] Data for Alexa Fluor 488 Azide from commercial supplier.[9] Data for DyLight 488 Azide from commercial supplier.[10]
The significant increase in quantum yield for the fluorogenic probe upon reaction highlights its suitability for no-wash live-cell imaging, as the background signal from unreacted probe is minimal.
Experimental Protocols
The following protocols provide a starting point for the use of this compound in various labeling applications. Optimization may be required depending on the specific biomolecule, cell type, and experimental setup.
Caption: General workflow for bioorthogonal labeling with this compound.
Protocol 1: In Vitro Labeling of an Alkyne-Modified Protein
This protocol is suitable for labeling a purified protein that has been modified to contain a terminal alkyne.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (or other copper ligand)
-
Sodium Ascorbate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 50 mM in deionized water.
-
THPTA: 250 mM in deionized water.
-
Sodium Ascorbate: 500 mM in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein (to a final concentration of 10-50 µM in PBS).
-
This compound stock (to a final concentration of 100-250 µM).
-
-
Vortex briefly to mix.
-
-
Prepare Catalyst Premix:
-
In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 1 µL of 250 mM THPTA). This will give a final concentration of 50 µM Cu and 250 µM THPTA in a 1 mL reaction.
-
Add the catalyst premix to the protein/azide mixture.
-
-
Initiate the Reaction:
-
Add sodium ascorbate to a final concentration of 5 mM.
-
Vortex gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted this compound and catalyst components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Analysis:
-
Confirm labeling by SDS-PAGE with in-gel fluorescence scanning and/or by measuring the absorbance spectrum of the purified protein.
-
Protocol 2: Live-Cell Surface Labeling
This protocol is for labeling cell surface proteins or glycans that have been metabolically labeled with an alkyne-containing precursor.
Materials:
-
Cells cultured with an alkyne-containing metabolic precursor (e.g., an alkyne-modified sugar for glycan labeling)
-
Fluorogenic this compound (recommended for no-wash)
-
Click-iT® Cell Reaction Buffer Kit (or individual components: CuSO₄, ligand, reducing agent)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Hoechst 33342 or other nuclear counterstain (optional)
Procedure:
-
Metabolic Labeling: Culture cells with the appropriate alkyne-containing precursor for a sufficient time to allow for incorporation into the biomolecules of interest (typically 24-48 hours).
-
Prepare Click Reaction Cocktail:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, typically containing CuSO₄, a copper-protecting ligand, and a reducing agent in a compatible buffer.
-
Add the fluorogenic this compound to the cocktail at a final concentration of 1-10 µM.
-
-
Cell Labeling:
-
Wash the cells once with PBS.
-
Remove the PBS and add the click reaction cocktail to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
No-Wash Protocol (with fluorogenic probe):
-
Carefully remove the reaction cocktail and replace it with fresh, pre-warmed live-cell imaging medium.
-
If desired, add a nuclear counterstain.
-
Proceed directly to imaging on a fluorescence microscope equipped with a suitable filter set for fluorescein.
-
-
Wash Protocol (with standard this compound):
-
Remove the reaction cocktail and wash the cells 2-3 times with PBS.
-
Replace the final wash with pre-warmed live-cell imaging medium.
-
Proceed to imaging.
-
-
Protocol 3: Intracellular Labeling of Fixed and Permeabilized Cells
This protocol allows for the labeling of intracellular biomolecules.
Materials:
-
Cells cultured with an alkyne-containing metabolic precursor
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton™ X-100 in PBS (Permeabilization Buffer)
-
3% Bovine Serum Albumin (BSA) in PBS (Blocking/Wash Buffer)
-
This compound
-
Click-iT® Cell Reaction Buffer Kit
-
Mounting medium with antifade reagent
Procedure:
-
Metabolic Labeling: As described in Protocol 2.
-
Fixation:
-
Wash cells grown on coverslips once with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash twice with 3% BSA in PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer for 20 minutes at room temperature.
-
Wash twice with 3% BSA in PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing this compound as described in Protocol 2.
-
Add the cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.
-
If desired, counterstain with a nuclear stain like DAPI.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image using a fluorescence microscope.
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Inefficient metabolic incorporation of the alkyne. | Optimize the concentration and incubation time of the alkyne precursor. Ensure the precursor is not cytotoxic at the concentration used. |
| Incomplete click reaction. | Prepare the sodium ascorbate solution fresh. Ensure the correct concentrations and ratio of CuSO₄ and ligand are used. Increase the incubation time for the click reaction. | |
| Photobleaching. | Use an antifade mounting medium for fixed cells. For live cells, minimize exposure to excitation light and use a more photostable fluorophore if possible. | |
| High Background | Non-specific binding of the this compound probe. | For intracellular staining, ensure adequate blocking with BSA or serum. For live-cell imaging, use a fluorogenic probe to minimize background from unreacted dye. Ensure thorough washing after the click reaction if using a non-fluorogenic probe. |
| Autofluorescence of cells or medium. | Image cells in a phenol red-free, optically clear medium. Use a filter set that minimizes the detection of autofluorescence. | |
| Cell Toxicity (Live-Cell Imaging) | Copper-induced cytotoxicity. | Use a copper-chelating ligand like THPTA. Minimize the concentration of CuSO₄ and the incubation time for the click reaction. Perform a cell viability assay (e.g., MTS assay) to optimize reaction conditions.[11] |
| Phototoxicity from imaging. | Reduce the intensity and duration of excitation light. Use a more sensitive camera to allow for shorter exposure times. |
Applications in Research and Drug Development
The versatility of this compound-based click chemistry has led to its adoption in a wide range of applications:
-
Protein Synthesis and Trafficking: By using alkyne-modified amino acids, newly synthesized proteins can be labeled and their localization and trafficking can be monitored in real-time.
-
Glycan Imaging: Metabolic labeling with alkyne-modified sugars allows for the visualization of glycosylation patterns on the cell surface and within organelles, providing insights into cell signaling and disease states.
-
Drug Discovery and High-Content Screening: Fluorogenic probes are particularly well-suited for high-throughput screening assays to identify compounds that modulate a particular biological process.[12][13] The no-wash format simplifies the workflow and increases throughput.
-
Virus Tracking: The labeling of viral components with this compound can be used to study viral entry, replication, and egress from host cells.
-
FRET-Based Assays: this compound can be used as a FRET (Förster Resonance Energy Transfer) donor or acceptor to study molecular interactions and conformational changes in proteins.[14]
Conclusion
This compound, particularly in its fluorogenic forms, represents a powerful and versatile tool for fluorescence microscopy. Its ability to be targeted to specific biomolecules via bioorthogonal click chemistry provides a high degree of specificity for a wide range of applications. By understanding the principles behind the labeling chemistry and by carefully optimizing experimental protocols, researchers can leverage this compound to gain new insights into the dynamic and intricate world of the cell.
References
-
Shieh, P., Hangauer, M. J., & Bertozzi, C. R. (2012). Fluorogenic azidofluoresceins for biological imaging. Journal of the American Chemical Society, 134(42), 17428–17431. [Link]
-
Shieh, P., Hangauer, M. J., & Bertozzi, C. R. (2012). Fluorogenic Azidofluoresceins for Biological Imaging. Journal of the American Chemical Society. [Link]
-
Shieh, P., Hangauer, M. J., & Bertozzi, C. R. (2012). Fluorogenic azidofluoresceins for biological imaging. PubMed. [Link]
-
De, S., & Glekas, G. D. (2013). In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. Methods in molecular biology (Clifton, N.J.), 957, 139–156. [Link]
-
Jo, A., Jung, J., Kim, E., & Park, S. B. (2016). A high-content screening platform with fluorescent chemical probes for the discovery of first-in-class therapeutics. Chemical communications (Cambridge, England), 52(47), 7433–7445. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie (International ed. in English), 48(52), 9879–9883. [Link]
-
Wang, H., Wang, R., Liang, G., & Yi, L. (2011). Copper-catalyzed click reaction on/in live cells. Chemical science, 2(6), 1133–1137. [Link]
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Shieh, P., Hangauer, M. J., & Bertozzi, C. R. (2012). Supporting Information Fluorogenic Azidofluoresceins for Biological Imaging. [Link]
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Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. [Link]
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Soriano, A., et al. (2009). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. ACS chemical biology, 4(6), 445–451. [Link]
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Unlocking Cellular Insights: A Guide to Azidofluorescein Applications in Flow Cytometry
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and applications of azidofluorescein in flow cytometry. Moving beyond a simple recitation of protocols, this document delves into the underlying scientific rationale for experimental design, offering practical insights to empower you to optimize your assays and troubleshoot effectively. We will explore how the versatility of this compound, harnessed through the power of bioorthogonal click chemistry, enables the elegant and precise analysis of complex cellular processes such as proliferation and metabolic activity.
The Power of Bioorthogonal Chemistry in Flow Cytometry
At the heart of this compound's utility is bioorthogonal chemistry , a class of reactions that occur rapidly and selectively within a biological environment without interfering with native biochemical processes.[1][2] The most prominent of these is the azide-alkyne cycloaddition , often referred to as "click chemistry."[3] This reaction involves the covalent ligation of an azide-functionalized molecule (in this case, a biomolecule of interest) with an alkyne-bearing probe (this compound).
There are two primary modalities of click chemistry utilized in this context:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of triazole formation.[3] While powerful, the potential for copper-induced cytotoxicity is a consideration that must be addressed in experimental design, particularly in live-cell applications.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper, strained cyclooctyne derivatives can be used. The inherent ring strain of these molecules allows the reaction to proceed efficiently without a metal catalyst, making it ideal for in vivo and live-cell imaging.[4][5]
This guide will focus on applications leveraging both CuAAC and SPAAC for the fluorescent labeling of cells for flow cytometric analysis.
Application 1: Probing Cell Proliferation with Unprecedented Precision
The accurate measurement of cell proliferation is fundamental to numerous areas of biological research, from cancer biology to immunology.[6][7] While traditional methods like BrdU incorporation have been widely used, they often require harsh DNA denaturation steps that can compromise sample integrity and are not always compatible with multiplexing.[3][8] The EdU (5-ethynyl-2'-deoxyuridine) assay, which utilizes click chemistry, offers a superior alternative.[8]
Scientific Principle
EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[8] The terminal alkyne group on EdU serves as a handle for covalent reaction with an azide-functionalized fluorescent probe, such as this compound. This reaction is highly specific and occurs under mild conditions, preserving cellular morphology and antigenicity for multiparametric analysis.[9]
Experimental Protocol: EdU Cell Proliferation Assay
This protocol provides a general framework for assessing cell proliferation using an EdU-based assay with this compound detection by flow cytometry. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EdU solution (e.g., 10 mM in DMSO)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 or saponin-based buffer)
-
Click reaction cocktail:
-
This compound (e.g., 5-azidofluorescein or 6-azidofluorescein)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer
-
-
Wash buffer (e.g., PBS with 1% BSA)
-
DNA content stain (optional, e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
EdU Labeling:
-
Culture cells to the desired density.
-
Add EdU to the culture medium at a final concentration of 10-20 µM.
-
Incubate for a period appropriate for the cell type's doubling time (e.g., 1-2 hours for rapidly dividing cells). This incubation time may require optimization.
-
-
Cell Harvest and Fixation:
-
Permeabilization:
-
Wash the fixed cells with 1% BSA in PBS.
-
Resuspend the cell pellet in 100 µL of permeabilization buffer and incubate for 15 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes CuSO₄, a fluorescent azide, and a reducing agent in a reaction buffer.
-
Wash the permeabilized cells with 1% BSA in PBS.
-
Resuspend the cell pellet in the click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.[10]
-
-
Washing and Staining (Optional):
-
Wash the cells once with permeabilization buffer.
-
If desired, perform antibody staining for cell surface or intracellular markers at this stage.
-
For cell cycle analysis, resuspend the cells in a solution containing a DNA content stain (e.g., DAPI or PI).
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in wash buffer.
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for fluorescein detection (excitation ~488 nm, emission ~520 nm).
-
| Parameter | Recommended Range | Notes |
| EdU Concentration | 10-50 µM | Optimize for your cell type to ensure sufficient signal without cytotoxicity. |
| EdU Incubation Time | 30 minutes - 24 hours | Dependent on the cell cycle length and the experimental question. |
| This compound Concentration | 1-10 µM | Higher concentrations can lead to increased background. |
| Copper(II) Sulfate Concentration | 1-2 mM | |
| Sodium Ascorbate Concentration | 10-20 mM | Should be in excess of the copper sulfate. |
Application 2: Visualizing Cellular Metabolism through Glycan Labeling
Metabolic glycoengineering is a powerful technique that enables the labeling and visualization of glycans in living systems.[11] By introducing unnatural sugar precursors containing a bioorthogonal chemical reporter, such as an azide group, into cellular metabolic pathways, researchers can track the synthesis and localization of glycoproteins.[12][13]
Scientific Principle
Cells are incubated with a peracetylated azido-sugar, such as tetraacetylated N-azidoacetylmannosamine (Ac₄ManNAz), which is a precursor for sialic acid biosynthesis.[14] The cell's metabolic machinery processes this unnatural sugar, incorporating the azide-modified sialic acid into cell surface and intracellular glycoproteins. The azide groups displayed on these glycans can then be specifically labeled with an alkyne-functionalized fluorescein derivative via a click reaction for subsequent flow cytometric analysis.[14][15]
Experimental Protocol: Cell Surface Glycan Labeling
This protocol outlines a general procedure for the metabolic labeling of cell surface glycans with an azido-sugar and subsequent detection with an alkyne-fluorescein probe.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated azido-sugar (e.g., Ac₄ManNAz, Ac₄GalNAz, or Ac₄GlcNAz)
-
Alkyne-fluorescein derivative
-
Click reaction components (if using CuAAC)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Metabolic Labeling:
-
Cell Harvest:
-
Harvest the cells and wash them twice with ice-cold PBS to remove any unincorporated azido-sugar.
-
-
Click Reaction (Copper-Free):
-
For live-cell labeling, resuspend the cells in a buffer compatible with copper-free click chemistry.
-
Add the alkyne-fluorescein probe (e.g., a DBCO-fluorescein conjugate) at a concentration of 5-20 µM.
-
Incubate for 30-60 minutes at 37°C.[14]
-
-
Click Reaction (Copper-Catalyzed):
-
If not performing live-cell analysis, fix and permeabilize the cells as described in the EdU protocol.
-
Perform the click reaction with an alkyne-fluorescein probe and the appropriate copper catalyst and reducing agent.
-
-
Washing and Analysis:
-
Wash the cells three times with wash buffer to remove any unreacted probe.
-
Resuspend the cells in wash buffer for flow cytometry analysis.
-
| Parameter | Recommended Range | Notes |
| Azido-Sugar Concentration | 25-100 µM | Higher concentrations may be toxic to some cell lines. |
| Metabolic Labeling Time | 1-3 days | Longer incubation times generally lead to a higher density of azide groups.[14] |
| Alkyne-Fluorescein Concentration | 5-25 µM | Titrate to find the optimal concentration that balances signal and background. |
| Click Reaction Time | 30-60 minutes | Longer incubation times may be necessary for less efficient reactions. |
Optimizing and Troubleshooting Your this compound Experiments
Achieving high-quality, reproducible data in flow cytometry requires careful optimization of your experimental parameters and a systematic approach to troubleshooting.
Enhancing Signal-to-Noise Ratio
-
Titrate Your Reagents: Always determine the optimal concentration of your this compound probe and any antibodies used for co-staining.
-
Optimize Incubation Times: Both the metabolic labeling and click reaction incubation times can significantly impact your signal intensity.
-
Proper Washing: Thoroughly wash your cells after the click reaction to remove any unbound fluorescent probe, which is a major source of background.[10]
-
Instrument Settings: Carefully adjust the laser power and detector voltages (PMTs or APDs) on your flow cytometer to maximize the separation between your positive and negative populations.[18]
Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Inefficient metabolic incorporation of the azido-sugar.- Suboptimal click reaction conditions.- Incorrect instrument settings. | - Increase the concentration or incubation time of the azido-sugar.- Ensure the freshness of the click chemistry reagents, especially the reducing agent.- Verify the laser alignment and filter set on the flow cytometer. |
| High Background | - Non-specific binding of the fluorescent probe.- Incomplete washing.- Cell autofluorescence. | - Titrate the this compound probe to the lowest effective concentration.- Increase the number and volume of washes after the click reaction.- Include an unstained control to assess the level of autofluorescence and use appropriate compensation if necessary. |
| High Cell Death | - Cytotoxicity of the azido-sugar or click chemistry reagents. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of the azido-sugar.- For live-cell applications, consider using copper-free click chemistry.[4] |
Multiplexing with this compound
A major advantage of using this compound is its compatibility with multicolor flow cytometry.[19] Fluorescein has a well-characterized excitation and emission spectrum, making it compatible with a wide range of other fluorophores. When designing a multicolor panel, it is crucial to consider the spectral overlap between fluorescein and other dyes to minimize the need for compensation.[20]
Considerations for Multiplexing:
-
Spectral Overlap: Use an online spectrum viewer to assess the potential for spectral spillover between fluorescein and other fluorophores in your panel.
-
Fluorophore Brightness: Pair brighter fluorophores with less abundant targets and dimmer fluorophores with more abundant targets.
-
Tandem Dyes: Be mindful that some fixation and permeabilization methods can degrade tandem dyes.
Conclusion
This compound, in conjunction with bioorthogonal click chemistry, provides a powerful and versatile tool for the analysis of cellular processes by flow cytometry. The ability to specifically and covalently label biomolecules under biocompatible conditions opens up a wide range of applications, from the precise measurement of cell proliferation to the dynamic tracking of metabolic processes. By understanding the underlying principles and carefully optimizing your experimental protocols, you can leverage the full potential of this compound to gain deeper insights into the complex world of the cell.
References
- Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation.
-
Creative Diagnostics. (n.d.). Flow Cytometry Cell Surface Staining Protocol. Retrieved from [Link]
-
Avantier. (n.d.). Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio. Retrieved from [Link]
- Wratil, P. R., & Horstkorte, R. (2022). Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry. Chemical Society Reviews, 51(24), 10035-10052.
-
Creative Biolabs. (n.d.). Flow Cytometry for Cell Surface Glycosylation Analysis. Retrieved from [Link]
- Lee, H. J., et al. (2018). Facile Metabolic Glycan Labeling Strategy for Exosome Tracking.
- Kim, Y., et al. (2014). Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics, 4(3), 265–277.
- Wang, M., et al. (2025). Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging. Chemical Society Reviews, 54(1).
- Lujan, E., et al. (2011). Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. Journal of Visualized Experiments, (57), e3276.
- Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
- Telford, W. G. (2017). Fluorescent Proteins for Flow Cytometry. Methods in Molecular Biology, 1646, 227–249.
- Gnanapragassam, V. S., & Parish, C. R. (2012). Detection of site specific glycosylation in proteins using flow cytometry. Journal of Immunological Methods, 384(1-2), 150–159.
- Sletten, E. M., & Bertozzi, C. R. (2012). Fluorogenic Azidofluoresceins for Biological Imaging. Organic Letters, 14(21), 5472–5475.
-
Sasso, P., & Callen, D. (n.d.). Achieving Improved Signal-to-Noise Ratio in Flow Cytometry. Photonics Spectra. Retrieved from [Link]
- Telford, W. G. (2012). Flow cytometry of fluorescent proteins. Methods, 56(3), 311–318.
- Gîrd, C. E., et al. (2021). A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. Molecules, 26(16), 4949.
- Cossarizza, A., et al. (2019). Principles of Advanced Flow Cytometry: A Practical Guide. European Journal of Immunology, 49(10), 1594–1629.
- Li, J., et al. (2024). Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine. Chemical & Biomedical Imaging.
- Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420.
- Agard, N. J., et al. (2006). A strain-promoted [3+2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 128(38), 12412–12413.
- Yun, H., et al. (2009). Fluorescence-intensity multiplexing using fluorescent silica nanoparticles in a sheathless microchip flow cytometer. Lab on a Chip, 9(20), 3003–3008.
- Lee, S., et al. (2015). Chemical Tumor-Targeting of Nanoparticles Based on Metabolic Glycoengineering and Click Chemistry. ACS Nano, 9(1), 202–213.
-
The Daily Inspector Inspector The Daily. (2023, February 3). The Difference between BrdU and EdU (Cell proliferation assays). YouTube. [Link]
- Chen, X., & Wu, P. (2023). Bioorthogonal Chemistry in Cellular Organelles. International Journal of Molecular Sciences, 24(24), 17511.
- Psenicka, M., et al. (2003). Synthesis of 5- and 6-Hydroxymethylfluorescein Phosphoramidites.
-
Edmund Optics. (n.d.). Optimizing Signal Clarity in Flow Cytometry Optics. Retrieved from [Link]
-
Bio-Rad. (n.d.). Resolution Of Signal - Flow Cytometry Guide. Retrieved from [Link]
- Kim, J., & Lee, T. R. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science, 10(33), 7646–7668.
- Krutzik, P. O., & Nolan, G. P. (2013). Fluorescent Genetic Barcoding in Mammalian Cells for Enhanced Multiplexing Capabilities in Flow Cytometry. Cytometry Part A, 83A(11), 976–987.
-
baseclick. (n.d.). Fluorescein Azide (6-FAM-Azide). Retrieved from [Link]
- Wang, D., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35914.
- Wu, H., & Bertozzi, C. R. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews.
- Adamczyk, M., et al. (1998). Preparation of 5- and 6-Carboxyfluorescein.
-
Barath, P. (2020, December 7). Mass spectrometry analysis of protein glycosylation. YouTube. [Link]
- Chetry, A. B. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. Journal of Molecular Science, 15(4).
- Maes, C., et al. (2012). Proliferation assays (BrdU and EdU) on skeletal tissue sections. Methods in Molecular Biology, 816, 383–392.
-
baseclick. (n.d.). Protocols. Retrieved from [Link]
- Yang, Y., & Zhang, H. (2018). Strategies for Proteome-Wide Quantification of Glycosylation Macro- and Micro-Heterogeneity. Molecules, 23(12), 3127.
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Bioorthogonal Metabolic Labeling: Alkyne-Tag Integration and Azidofluorescein Detection
Application Note & Detailed Protocol
Executive Summary
This guide details the methodology for metabolically labeling cellular biomolecules (glycans and nascent proteins) using alkyne-functionalized precursors, followed by chemoselective detection with 5-azidofluorescein . This approach leverages Bioorthogonal Chemistry—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—to visualize biological processes with high spatiotemporal resolution.
Clarification on Terminology: While the prompt refers to "azidofluorescein precursors," it is scientifically accurate to define the metabolic precursor as the small, alkyne-bearing analog (e.g., Alkynyl-ManNAc or L-Homopropargylglycine) fed to the cells. This compound serves as the bioorthogonal detection probe that covalently ligates to these precursors after they are incorporated into the cell's machinery.
mechanistic Principles & Experimental Logic
The Bioorthogonal Strategy
Metabolic Oligosaccharide Engineering (MOE) and Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) rely on the cellular machinery's promiscuity. Enzymes such as glycosyltransferases and methionyl-tRNA synthetases can accept substrates with small chemical modifications (like an alkyne handle) and incorporate them into biopolymers.
Why Alkyne Precursors + this compound?
-
Steric Minimality: The terminal alkyne group (
) is extremely small and biologically inert, causing minimal perturbation to protein folding or glycan trafficking compared to bulky fluorophores. -
Reaction Specificity: The alkyne reacts exclusively with the azide group on the fluorescein probe via the CuAAC reaction, forming a stable triazole linkage.
-
Versatility: This system allows pulse-chase experiments to distinguish newly synthesized molecules from the pre-existing pool.
Workflow Visualization
Figure 1: The sequential workflow for metabolic labeling.[1] The alkyne tag is "silent" until revealed by the this compound probe.
Precursor Selection Guide
Select the appropriate alkyne-precursor based on the biological target.
| Target Biomolecule | Metabolic Precursor | Enzyme Pathway | Incubation Time |
| Sialic Acids (Glycans) | Ac | Sialic acid biosynthesis | 24 - 72 Hours |
| Fucosylated Glycans | Alkynyl-Fucose (5-ethynylfucose) | Fucose salvage pathway | 24 - 72 Hours |
| Nascent Proteins | HPG (L-Homopropargylglycine) | Methionyl-tRNA synthetase | 30 min - 4 Hours |
| DNA Replication | EdU (5-Ethynyl-2'-deoxyuridine) | DNA Polymerase | 1 - 24 Hours |
Detailed Protocols
Protocol A: Glycan Labeling (Sialic Acids)
Target: Cell surface sialoglycans using Alkynyl-ManNAc.
Materials
-
Precursor: Tetraacetylated N-(4-pentynoyl)mannosamine (Ac
ManNAl) (Stock: 10 mM in DMSO). -
Detection Probe: 5-Azidofluorescein (Stock: 1-5 mM in DMSO).
-
Catalyst Buffer: CuSO
(100 mM), Sodium Ascorbate (500 mM, Fresh), THPTA Ligand (250 mM). -
Fixative: 4% Paraformaldehyde (PFA) in PBS.
Step-by-Step Procedure
-
Seeding: Seed cells (e.g., HeLa, CHO) on coverslips to reach 60-70% confluency.
-
Metabolic Labeling:
-
Dilute Ac
ManNAl stock into culture media to a final concentration of 50 µM . -
Incubate cells for 48 hours at 37°C / 5% CO
. -
Control: Incubate a separate set of cells with DMSO vehicle only.
-
-
Washing: Aspirate media and wash cells 2x with warm PBS to remove unincorporated precursor.
-
Fixation (Crucial for CuAAC):
-
Fix cells with 4% PFA for 15 minutes at Room Temperature (RT).
-
Wash 3x with PBS.[2]
-
-
The Click Reaction (Staining):
-
Prepare the Click Cocktail immediately before use (Order of addition matters!):
-
PBS (Balance volume)
-
5-Azidofluorescein (Final: 5-10 µM )
-
CuSO
(Final: 1 mM ) pre-mixed with THPTA (Final: 5 mM ) -
Sodium Ascorbate (Final: 10 mM ) – Add last; solution may turn slightly yellow.
-
-
Add 100-200 µL of Click Cocktail to each coverslip.
-
Incubate for 30-60 minutes at RT in the dark (humidified chamber).
-
-
Post-Staining Wash:
-
Wash 3x with PBS containing 1 mM EDTA (removes excess copper).
-
Wash 2x with PBS.[2]
-
-
Mounting: Mount slides with DAPI-containing antifade medium and image (Ex/Em: 490/525 nm).
Protocol B: Nascent Protein Synthesis (BONCAT)
Target: Newly synthesized proteins using L-Homopropargylglycine (HPG).
Critical Pre-Step: Methionine Starvation
Since HPG competes with Methionine (Met), endogenous Met must be depleted.
-
Starvation: Wash cells 2x with warm PBS. Incubate in Methionine-Free Media for 30 minutes at 37°C.
-
Pulse Labeling:
-
Add HPG (Final: 50 µM ) to the Met-free media.
-
Incubate for the desired pulse duration (e.g., 1-4 hours).
-
-
Chase (Optional): To track protein turnover, remove HPG and replace with media containing excess L-Methionine (2 mM).
-
Fixation & Permeabilization:
-
Fix with 4% PFA (15 min). Wash 3x PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes (Required for intracellular protein access).
-
-
Click Reaction: Proceed exactly as in Protocol A (Step 5).
Troubleshooting & Optimization (E-E-A-T)
Copper Toxicity & Cell Integrity
The Cu(I) catalyst generated in situ is toxic and generates Reactive Oxygen Species (ROS).
-
Why Fixation is Mandatory: Standard CuAAC conditions destroy live cell membranes. Always fix before clicking unless using specialized copper-free strains (e.g., DBCO, which reacts with Azides without Cu, but this compound requires Cu).
-
The Role of THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that chelates Cu(I). It protects proteins from oxidative damage and accelerates the reaction, preventing fluorophore degradation. Do not omit THPTA.
Background Fluorescence
High background is a common issue with this compound.
-
Cause: Hydrophobic adsorption of the fluorescein dye to cell membranes or plastics.
-
Solution:
-
Wash Stringency: Include 0.1% Tween-20 or 1% BSA in the post-staining wash steps.
-
Concentration: Titrate this compound down. Often 1-5 µM is sufficient; 20 µM is usually overkill and increases noise.
-
Negative Controls (Self-Validation)
Every experiment must include:
-
No-Precursor Control: Cells incubated with DMSO only, then subjected to the Click Reaction. Result should be dark. If green, the this compound is sticking non-specifically.
-
No-Catalyst Control: Precursor-fed cells incubated with this compound but without CuSO4/Ascorbate. Result should be dark. If green, the dye is binding non-covalently.[3]
References
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. [Link]
-
Dieterich, D. C., et al. (2006). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Proceedings of the National Academy of Sciences. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. [Link]
-
Jena Bioscience. (n.d.). 5-Azido-fluorescein Data Sheet. [Link][4]
Sources
Application Note: Dual-Labeling Strategies Using Azidofluorescein
Orthogonal Protocols for Metabolic Mapping and Immunofluorescence
Introduction & Principle
Azidofluorescein (Fluorescein-Azide or 5-FAM-Azide) is a robust, green-fluorescent detection probe used to visualize alkyne-tagged biomolecules via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). While widely used for metabolic labeling (e.g., DNA synthesis with EdU, nascent protein synthesis with HPG), its application in dual-labeling workflows—combining click chemistry with immunofluorescence (IF)—presents unique chemical challenges.
This guide details the "Click-First, Stain-Second" strategy, a methodology designed to preserve epitope integrity and fluorophore stability while ensuring high-fidelity detection of both the metabolic target and the protein of interest.
The Chemoselective Mechanism
The core reaction utilizes the 1,3-dipolar cycloaddition between the azide group on the fluorescein probe and a terminal alkyne incorporated into the biological target. This reaction is catalyzed by Cu(I), generated in situ from CuSO₄ and a reducing agent (Sodium Ascorbate).
Key Advantage: The reaction is bioorthogonal; neither azides nor terminal alkynes exist natively in mammalian cells, ensuring zero cross-reactivity with endogenous biomolecules.
Figure 1: The CuAAC reaction mechanism. The copper catalyst drives the covalent bonding of the this compound probe to the alkyne-tagged target.
Strategic Planning: The "Dual-Labeling" Logic
Successful dual-labeling requires strict adherence to the Order of Operations . The copper catalyst used in the click reaction is an oxidizer that can degrade protein epitopes, quench fluorescent proteins (like GFP), and destroy phalloidin binding sites.
Spectral Compatibility
This compound occupies the standard GFP/FITC channel (Ex/Em: ~495/520 nm). Therefore, your secondary markers must be spectrally distinct.
| Channel | Recommended Fluorophore | Target Example |
| Green | This compound | Metabolic Target (EdU/HPG) |
| Blue | Hoechst 33342 / DAPI | Nuclei |
| Red | Alexa Fluor 594 / Cy3 | Primary Antibody Target |
| Far-Red | Alexa Fluor 647 / Cy5 | Secondary Antibody Target / Phalloidin |
Workflow Logic
To prevent signal loss, the Click reaction must be performed before antibody incubation.
Figure 2: The "Click-First" workflow. Performing the click reaction prior to immunostaining protects the antibody-fluorophore conjugates from copper-induced degradation.
Detailed Protocol: EdU (DNA) & Protein Dual-Labeling
Objective: Visualize proliferating cells (DNA synthesis) using this compound while simultaneously detecting a specific protein marker (e.g., Ki-67, p53) using immunofluorescence.
Reagents Preparation
-
Stock Solution A (this compound): 2 mM in DMSO. Store at -20°C.
-
Stock Solution B (CuSO₄): 100 mM in dH₂O.
-
Stock Solution C (Sodium Ascorbate): 100 mM in dH₂O. Must be prepared fresh daily.
-
Stock Solution D (THPTA Ligand): 50 mM in dH₂O. Crucial for protecting proteins from oxidation.
Step-by-Step Methodology
Phase 1: Metabolic Labeling & Fixation
-
Pulse: Incubate cells with 10 µM EdU (5-ethynyl-2'-deoxyuridine) for the desired duration (typically 1–2 hours for proliferation studies).
-
Wash: Remove media and wash 2x with PBS.[1]
-
Fix: Incubate with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).
-
Permeabilize: Wash 2x with PBS, then incubate with 0.5% Triton X-100 in PBS for 20 minutes at RT.
Phase 2: The Click Reaction (this compound)
Note: Prepare the reaction cocktail immediately before use.
-
Prepare Reaction Cocktail (per 1 mL PBS):
-
PBS: 860 µL
-
CuSO₄ (100 mM): 20 µL (Final: 2 mM)
-
THPTA Ligand (50 mM): 10 µL (Final: 0.5 mM) -> Mix with CuSO₄ first!
-
This compound (2 mM): 10 µL (Final: 20 µM)
-
Sodium Ascorbate (100 mM): 100 µL (Final: 10 mM) -> Add last.
-
-
Incubate: Add the cocktail to the cells. Protect from light.[1][2] Incubate for 30 minutes at RT.
-
Wash (Critical): Wash 3x with PBS containing 0.05% Tween-20 (PBST) to remove unreacted fluorophore. Insufficient washing is the primary cause of high background.
Phase 3: Immunofluorescence (IF)[2]
-
Block: Incubate cells in 3% BSA in PBS for 30 minutes.
-
Primary Antibody: Dilute primary antibody (e.g., Rabbit anti-p53) in Blocking Buffer. Incubate for 1 hour at RT or Overnight at 4°C.
-
Wash: Wash 3x with PBST (5 mins each).
-
Secondary Antibody: Dilute secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 647) in Blocking Buffer. Incubate for 1 hour at RT in the dark.
-
Wash: Wash 3x with PBST.[1]
-
Nuclear Stain: Incubate with Hoechst 33342 (1 µg/mL) for 5 minutes.
-
Mount & Image: Mount coverslips and image using FITC (this compound) and Cy5 (Antibody) channels.
Technical Considerations & Troubleshooting
GFP Compatibility
Problem: The Cu(I) catalyst can quench the fluorescence of GFP and RFP derivatives by generating reactive oxygen species (ROS). Solution:
-
Use a Chelation Ligand: The protocol above uses THPTA . This ligand complexes with Copper, preventing it from damaging the GFP beta-barrel structure.
-
Post-Click Antibody: If GFP signal is lost, use an anti-GFP antibody (e.g., Rabbit anti-GFP) after the click reaction (Phase 3) to restore the signal.
Phalloidin Staining
Problem: Copper ions degrade the binding affinity of phalloidin to F-actin. Solution: Always perform Phalloidin staining in the very last step , alongside the secondary antibody or Hoechst stain. Never add phalloidin before or during the click reaction.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Green Signal | Inactive Copper Catalyst | Sodium Ascorbate oxidizes rapidly in solution. Always make fresh. |
| Insufficient EdU incorporation | Increase pulse time or EdU concentration (up to 20 µM). | |
| High Green Background | Unreacted this compound | Increase washing steps after Phase 2. Use 3% BSA wash to scavenge dye. |
| Weak Antibody Signal | Epitope degradation by Copper | Ensure THPTA is used. Reduce Click incubation time to 15 mins. |
| Precipitate on Cells | Copper precipitation | Premix CuSO₄ and THPTA before adding to the PBS. |
References
-
Rostovtsev, V. V., et al. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
-
Hong, V., et al. (2009). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Bioconjugate Chemistry. (Describes the use of THPTA ligand for biocompatibility).
-
Salic, A., & Mitchison, T. J. (2008). A chemical method for detecting DNA synthesis in vivo. Proceedings of the National Academy of Sciences. (Foundational EdU protocol).
-
Thermo Fisher Scientific. (n.d.). Click-iT® EdU Imaging Kits Protocol. (Industry standard reference for EdU/Click workflows).
-
Jena Bioscience. (n.d.). 5-FAM-Azide Technical Data Sheet.
Sources
Troubleshooting & Optimization
Technical Support Center: Azidofluorescein Signal Optimization
Case ID: AZ-FL-OPT-001 Subject: Troubleshooting & Increasing Fluorescence Intensity of Azidofluorescein Probes Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Fluorogenic Switch" Concept
Before troubleshooting, it is critical to understand that this compound is often designed as a fluorogenic probe .
Unlike standard fluorescein (FAM), the azide group (
-
Unreacted (Azide): Low Fluorescence (PET "ON")
-
Reacted (Triazole): High Fluorescence (PET "OFF")
Therefore, "increasing intensity" is rarely about adding more dye; it is about driving the "Click" reaction to completion and optimizing the post-reaction environment.
Module 1: Optimizing the Click Reaction (The Switch)
If your signal is low, the primary suspect is an incomplete Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). If the azide does not convert to a triazole, the PET quenching remains active.
Standard Optimization Protocol (CuAAC)
Objective: Maximize the conversion of this compound to the fluorescent Triazole product.
| Component | Function | Optimization Tip |
| CuSO | Source of Copper | Use 100 µM – 1 mM. Do not use Cu(II) alone; it requires a reductant. |
| Sodium Ascorbate | Reductant (Cu | Must be fresh. Oxidation turns it yellow (inactive). Use at 5–10x molar excess over Copper. |
| THPTA Ligand | Cu(I) Stabilizer | CRITICAL. Protects biomolecules from oxidation and prevents Cu(I) disproportionation. Ratio Cu:THPTA should be 1:5. |
| Oxygen | Reaction Killer | Dissolved O |
Workflow Diagram: The Fluorogenic Mechanism
Figure 1: The transition from the quenched azide state to the fluorescent triazole state. The reaction itself is the "switch" that enables high intensity.
Module 2: Environmental Control (The Power Source)
Even if the reaction is 100% efficient, Fluorescein is intrinsically sensitive to its environment. The most common user error is imaging in acidic or neutral buffers.
The pH Dependency (pKa ~6.4)
Fluorescein exists in multiple ionic states.[1][2] The dianion (phenolate) is the highly fluorescent species.
-
pH < 6.0: Monoanion/Neutral forms dominate (Non-fluorescent).
-
pH 7.0 - 7.4: ~50-80% intensity (Standard PBS is often suboptimal).
-
pH > 8.0: Dianion dominates (Maximum Intensity).
Actionable Step: Ensure your final imaging buffer (or washing buffer) is adjusted to pH 8.0 – 8.5 .
Data: Relative Intensity vs. pH
| pH Environment | Dominant Species | Relative Fluorescence Intensity |
| pH 5.0 | Neutral / Cation | < 5% (Quenched) |
| pH 6.4 (pKa) | Monoanion | 50% |
| pH 7.4 (PBS) | Mixed Anions | ~80% |
| pH 8.5 | Dianion | 100% (Max Signal) |
Module 3: Photophysics & Stability
Photobleaching
Fluorescein has poor photostability compared to newer dyes (like Alexa Fluor 488).
-
Symptom: Signal appears initially but fades rapidly under the microscope.
-
Solution: Use a commercial Antifade Mounting Medium (e.g., ProLong, VectaShield) immediately after staining.
Concentration Quenching (The "Less is More" Rule)
If you are labeling a protein or polymer, avoid "over-labeling."
-
Mechanism: If two fluorescein molecules are packed too closely (<10 nm), they transfer energy to each other non-radiatively (homo-FRET), causing self-quenching.
-
Target: Aim for a Degree of Labeling (DOL) of 1–3 dyes per protein molecule.
Troubleshooting Decision Tree
Use this logic flow to diagnose the specific cause of low intensity in your experiment.
Figure 2: Step-by-step diagnostic workflow for isolating the cause of low signal.
Frequently Asked Questions (FAQ)
Q1: I see high background fluorescence. How do I remove unreacted this compound? A: Because the azide is partially quenched, background should be low. However, if background is high, it suggests non-specific binding.
-
Protocol: Perform extensive washing with a buffer containing 0.1% Tween-20 or Triton X-100.
-
Tip: If using CuAAC on cells, ensure you wash before imaging, as the copper complex can sometimes precipitate.
Q2: Can I use this compound for live-cell imaging? A: Standard CuAAC is toxic to live cells due to Copper(I) stress.
-
Solution: For live cells, use SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) with DBCO-tagged biomolecules, OR use highly chelated copper ligands (like BTTES) at low concentrations, though toxicity remains a risk.
Q3: My positive control (Alkyne-beads) is glowing, but my sample isn't. A: This indicates the chemistry works, but your target biomolecule might not be accessible.
-
Solution: Add a denaturing step (SDS) or increase incubation time to allow the probe to penetrate the sample structure.
Q4: Does the position of the azide (5-isomer vs 6-isomer) matter? A: Yes, slightly. The efficiency of PET quenching depends on the distance and orientation of the azide relative to the xanthene ring. However, for general intensity optimization, the pH and reaction efficiency factors described above vastly outweigh isomer differences.
References
-
Sivakumar, K., et al. (2004). "A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes." Organic Letters. (Establishes the mechanism of PET quenching by azide groups and restoration upon triazole formation).
-
Thermo Fisher Scientific. (2025). "Fluorescein and Fluorescein Derivatives - pH Dependence." Molecular Probes Handbook. (Authoritative source on pKa and pH-dependent emission spectra).
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. (Defines the necessity of THPTA and oxygen exclusion for efficient CuAAC).
-
Hein, C. D., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.[3] (In-depth review of the reaction mechanism and optimization).
Sources
- 1. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Azidofluorescein Imaging Optimization
Core Directive & Scope
To the Researcher: You are likely experiencing low Signal-to-Noise Ratios (SNR) characterized by generalized haze, fluorescent aggregates ("speckles"), or nuclear non-specificity when using Azidofluorescein.
This compound poses unique challenges compared to other fluorophores. It is moderately hydrophobic, pH-sensitive (quenched in acidic environments), and prone to photobleaching. High background in this context is rarely a "bad reagent" issue; it is almost always a kinetic or thermodynamic imbalance in the staining protocol.
This guide moves beyond basic instructions to explain the causality of background noise and provides a self-validating protocol to eliminate it.
The "Clean Signal" Protocol (Self-Validating System)
Standard protocols often fail because they treat the click reaction like a standard immunofluorescence stain. It is not. It is a transition metal-catalyzed chemical reaction performed in a biological matrix.
Phase A: Pre-Reaction Preparation (The Setup)
Critical Concept: Background is often established before the dye is added due to poor sample preservation or inadequate blocking of hydrophobic pockets.
| Parameter | Recommendation | Technical Rationale |
| Fixation | 4% Paraformaldehyde (PFA), 15 min. | Avoid Glutaraldehyde; it creates free aldehyde groups that fluoresce green, mimicking fluorescein signal [1]. |
| Permeabilization | 0.25% Triton X-100 (15 min). | Sufficient to open membranes without destroying protein scaffolds that anchors the target. |
| Blocking (CRITICAL) | 3% BSA (Bovine Serum Albumin) in PBS. | This compound is hydrophobic. You must block hydrophobic pockets on proteins. Do not use milk (contains biotin/phospho-proteins that may interfere if using amplification). |
Phase B: The Reaction Cocktail (The Click)
Critical Concept: Copper (Cu(I)) is toxic and prone to oxidation/precipitation. Unchelated copper causes "speckling" background.
The Optimized Cocktail (Prepare fresh):
-
Buffer: 100 mM Tris, pH 8.0 (Fluorescein has max quantum yield > pH 7.5).
-
Copper Source: CuSO₄ (1–2 mM).
-
Ligand (Mandatory): THPTA or BTTAA (5–10 mM).
-
Why: The ligand wraps the copper, preventing it from oxidizing into insoluble precipitates (speckles) and protecting the fluorophore from Cu-mediated quenching [2].
-
-
Reducing Agent: Sodium Ascorbate (add last).
-
Probe: this compound (Final conc: 1–5 µM).
-
Warning: Protocols suggesting 10–20 µM are outdated. Excess dye drives non-specific hydrophobic partitioning.
-
Phase C: Post-Reaction Washing (The Cleanup)
Critical Concept: PBS alone is insufficient to remove hydrophobic dyes. You must use a "scavenger wash."
-
Wash 1: 3% BSA in PBS (5 min). The albumin acts as a "sponge" to soak up unreacted hydrophobic dye.
-
Wash 2: 3% BSA in PBS (5 min).
-
Wash 3 & 4: PBS + 0.1% Tween-20.
-
Final Rinse: PBS (ensure pH > 7.4).
Diagnostic Logic & Troubleshooting
Visualizing the Noise Pathways
The following diagram illustrates where signal originates versus where noise is introduced. Use this to identify your failure point.
Figure 1: Mechanistic pathways of Signal vs. Noise in CuAAC labeling.
Troubleshooting Decision Tree
Use this logic flow to determine your next experimental move.
Figure 2: Systematic troubleshooting logic for distinguishing artifact from signal.
Frequently Asked Questions (FAQs)
Q1: I see bright fluorescent "stars" or aggregates on top of my cells. Is this the dye? A: This is likely Copper(I) precipitation , not the dye itself.
-
Mechanism: Without sufficient ligand (THPTA/BTTAA), Cu(I) disproportionates to Cu(0) and Cu(II), forming insoluble oxides that trap fluorophores.
-
Solution: Increase your Ligand:Copper ratio to at least 5:1. Alternatively, include a post-reaction wash with 10mM EDTA to chelate surface-bound copper [3].
Q2: My background is high specifically in the nucleus. Why? A: This is often due to incomplete chromatin accessibility or dye trapping.
-
Mechanism: If you are detecting DNA synthesis (e.g., EdU), the dense chromatin can trap hydrophobic dyes even without a specific reaction.
-
Solution: Ensure rigorous permeabilization (0.5% Triton X-100) and perform the BSA washes with rocking to facilitate diffusion out of the nucleus.
Q3: Can I use "ReadyProbes" or standard secondary antibody blockers? A: Standard "serum-free" blockers are often insufficient for click chemistry.
-
Reasoning: Many commercial blockers are optimized to stop IgG binding. For this compound, you need to stop hydrophobic binding.[1] BSA (3-5%) or dry milk (if no biotin conflict) are superior because they provide a high concentration of protein to compete for hydrophobic surfaces [4].
Q4: My signal disappears quickly when I image. What is happening? A: Fluorescein is notoriously unstable (photobleaching) and pH sensitive.
-
Solution:
-
Ensure your mounting media contains an antifade agent (e.g., DABCO or commercial Gold antifade).
-
Check the pH of your final wash and mounting media. If pH < 7.0, fluorescein fluorescence drops significantly.
-
Q5: Should I use SPAAC (Copper-free) to avoid these issues? A: Only if necessary.
-
Trade-off: While SPAAC (using DBCO-azide) eliminates copper toxicity/precipitates, the DBCO moiety is bulky and significantly more hydrophobic than the azide group. This often leads to higher hydrophobic background noise than a well-optimized CuAAC reaction [5]. Stick to CuAAC with proper ligands first.
References
-
Thermo Fisher Scientific. IHC Troubleshooting Guide: Autofluorescence. Retrieved from thermofisher.com. Link
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
-
Azure Biosystems. Western Blot Troubleshooting: Non-specific bands. (General principles on blocking hydrophobic interactions). Link
-
van Geel, R., et al. (2012). Preventing non-specific binding of cyclooctyne-functionalized probes. Bioconjugate Chemistry.[2] Link
Sources
preventing azidofluorescein photobleaching during microscopy
Topic: Preventing Photobleaching in Azidofluorescein Conjugates Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 7, 2026
Introduction
Welcome to the technical support center. If you are reading this, you are likely observing the rapid disappearance of signal from your this compound-labeled samples—often within seconds of excitation.
The Reality Check: this compound (and its post-click product, fluorescein-triazole) is chemically fragile. Unlike modern sulfonated rhodamines (e.g., Alexa Fluor 488) or cyanines, fluorescein derivatives possess a high quantum yield (0.92) but suffer from two critical weaknesses: extreme pH sensitivity and susceptibility to oxidative degradation (photobleaching).
This guide does not just offer "tips"; it provides a root-cause analysis and a self-validating workflow to stabilize your fluorophore.
Module 1: The Mechanism of Failure
To solve the problem, you must understand the physics of the failure. Photobleaching is not random; it is a chemical reaction driven by the Triplet State .
The Photobleaching Pathway
When this compound is excited, it should return to the ground state by emitting a photon (Fluorescence). However, a fraction of molecules undergo Intersystem Crossing (ISC) to a Triplet State. This state is long-lived and highly reactive, interacting with molecular oxygen to form Singlet Oxygen (
Figure 1: The transition from useful fluorescence to destructive photobleaching. The goal of antifade reagents is to intercept the Triplet State or scavenge the Singlet Oxygen.
Module 2: Chemical Intervention (Mounting Media)
User Question: "I am using a standard glycerol mount, but the signal fades instantly. What should I use?"
Technical Answer: Standard glycerol offers zero protection against ROS. For fluorescein derivatives, you must use a mounting medium containing a scavenger specific to the triplet state or free radicals.
The pKa Trap (Critical)
Fluorescein has a pKa of ~6.4.
-
At pH 7.4: It is highly fluorescent (phenolic anion form).
-
At pH 6.0: Fluorescence drops by >50% (monoanion form).
-
At pH 5.0: It is non-fluorescent.
Warning: Many commercial "hard-set" mounting media (like Mowiol) can become acidic during curing. If your mounting media drops below pH 7, your signal will vanish—not from bleaching, but from protonation.
Antifade Reagent Comparison Table
| Reagent | Mechanism | Compatibility with Fluorescein | Toxicity | Recommendation |
| PPD (p-phenylenediamine) | Efficient ROS scavenger | Excellent. The gold standard for fluorescein. | Toxic (skin irritant) | High Priority (e.g., VectaShield, homemade buffers) |
| DABCO | Triplet state quencher | Moderate. Good for live cells, less effective than PPD for fixed.[2] | Low | Use if PPD is unavailable. |
| NPG (n-propyl gallate) | Radical scavenger | Good.[3] | Low | Good alternative to PPD. |
| Hard-Set Media | Polymerization | Risk. Check pH after curing. | Varies | Avoid unless pH buffered > 8.0. |
Protocol Recommendation: Use a mounting medium buffered to pH 8.0 - 8.5 containing PPD . The slightly alkaline pH pushes the equilibrium toward the highly fluorescent anionic state, providing a "signal buffer" against fading.
Module 3: The "Click" Factor (Reaction vs. Bleaching)
User Question: "My signal is low immediately. Is it bleaching, or did the Click reaction fail?"
Technical Answer: This is the most common error in this compound workflows. The "Click" reaction (CuAAC) uses Copper(II) sulfate and a reducing agent (ascorbate).
-
Copper Quenching: Residual Copper ions are paramagnetic and can quench fluorescence via electron transfer.
-
Azide Quenching: The azide group itself quenches the fluorescein fluorophore before the reaction. If the reaction is incomplete, the molecule remains in a "dark" state.
The Solution: The Chelation Wash You must strip copper ions from the sample post-reaction to restore fluorescence.
Figure 2: The optimized workflow emphasizing the removal of copper quenchers (Chelation Wash) before mounting.
Module 4: Hardware Optimization
User Question: "I have optimized the chemistry, but I still see fading during Z-stacks. How do I adjust the microscope?"
Technical Answer: Fluorescein cannot withstand continuous high-intensity excitation. You must minimize the Photon Budget (total photons hitting the sample).
-
Detector Gain vs. Laser Power:
-
Rule: Increase Detector Gain (Voltage), Decrease Laser Power.
-
Modern detectors (HyD, GaAsP) are sensitive. Run the laser at 0.5% - 2.0% power. If you are at 10% laser power, you are incinerating the fluorophore.
-
-
Pixel Dwell Time:
-
Faster scanning (lower dwell time) allows the fluorophore to relax from the triplet state between excitation events.
-
Action: Use "Resonant Scanning" (8000 Hz) if available, rather than "Galvo Scanning" (400-1000 Hz).
-
-
Binning:
-
If high resolution is not strictly necessary, use 2x2 binning. This increases signal-to-noise ratio by 4x, allowing you to drop laser power significantly.
-
Summary Checklist
If your this compound signal is unstable, run this diagnostic:
-
pH Check: Is your mounting media pH > 8.0? (Fluorescein pKa is 6.4).
-
Antifade: Does your media contain PPD (p-phenylenediamine)?
-
Copper Removal: Did you wash with EDTA or BSA after the click reaction?
-
Excitation: Is your laser power < 2%?
References
-
Longin, A., et al. (1993).[2] Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. Journal of Histochemistry & Cytochemistry. (Establishes PPD as the superior antifade for fluorescein). Available at: [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[2][4][5] Nature Chemical Biology. (Foundations of CuAAC Click Chemistry and biocompatibility). Available at: [Link]
Sources
- 1. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. scispace.com [scispace.com]
- 5. Photobleaching of fluorescein as a probe for oxidative stress in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Azidofluorescein Optimization
Topic: Troubleshooting Non-Specific Binding of Azidofluorescein (FAM-Azide) Document ID: KB-AZIDO-488-OPT Status: Live / Verified by Senior Application Science Team
Welcome to the Click Chemistry Technical Support Center
User Query: "I am seeing significant background signal and non-specific binding when using this compound (FAM-Azide) in my click chemistry experiments. How do I fix this?"
Scientist’s Executive Summary: this compound (5-FAM-Azide) is a robust fluorophore for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, its hydrophobicity and charge often lead to "sticky" non-specific binding (NSB) to endogenous proteins and lipid membranes. Furthermore, the copper catalyst itself can induce protein precipitation, trapping the dye.
This guide provides a self-validating troubleshooting workflow. We move beyond simple "wash more" advice to address the thermodynamic and kinetic causes of NSB.
Part 1: The Diagnostic Phase (Is it Real?)
Before altering your protocol, you must confirm the source of the background. Use this decision matrix.
Table 1: Control Architecture
| Control Type | Protocol Adjustment | Purpose | Interpretation |
| No-Alkyne Control | Perform full click reaction (with Dye + Copper) on samples lacking the alkyne tag. | The Gold Standard. Measures dye stickiness + copper-induced background. | Signal here = Non-specific binding of the dye or catalyst artifacts.[1][2][3] |
| No-Catalyst Control | Add Dye without Copper/Reductant to alkyne-labeled samples. | Measures dye intercalation independent of the covalent click reaction. | Signal here = Hydrophobic sequestration of the dye. |
| No-Dye Control | Process sample with Copper only, no fluorophore. | Measures cellular autofluorescence (e.g., flavins, lipofuscin). | Signal here = Sample autofluorescence, not dye binding. |
Part 2: The Prevention Phase (Reaction Optimization)
If your No-Alkyne Control is bright, the issue is likely in the reaction conditions.
1. The Copper Problem (and Solution)
Free copper (Cu²⁺/Cu⁺) oxidizes proteins and causes them to precipitate/aggregate. These aggregates trap this compound, creating bright, punctate background spots.
-
The Fix: You must use a stabilizing ligand.
-
Recommendation: Switch from TBTA (poor aqueous solubility) to THPTA or BTTAA . These water-soluble ligands wrap the Cu(I) ion, preventing it from damaging proteins while maintaining catalytic activity.
-
Protocol: Maintain a Ligand:Copper ratio of at least 5:1 (e.g., 2 mM THPTA : 400 µM CuSO₄).
2. Dye Concentration Titration
Users often use 10–20 µM dye, which is excessive for most proteomic applications.
-
The Fix: Titrate down.
-
Protocol: Test 1 µM, 2.5 µM, and 5 µM .
-
Logic: The click reaction is highly efficient.[4][5][6] Excess dye drives thermodynamic equilibrium toward non-specific hydrophobic partitioning into membranes.
3. Blocking Strategy
Standard immunofluorescence blocking (BSA) is often insufficient for hydrophobic dyes like fluorescein.
-
The Fix: "Active" Blocking.
-
Protocol: Block with 3% BSA + 0.1% Saponin (if intracellular) before the click reaction.
-
Why: Saponin leaves the membrane permeable but helps solubilize hydrophobic patches that might otherwise trap the fluorescein.
Part 3: The Removal Phase (Washing Protocols)
If the dye is already stuck, you need a wash buffer that disrupts hydrophobic interactions without stripping the covalent triazole bond.
Table 2: Wash Buffer Formulations
| Sample Type | Recommended Wash Buffer | Mechanism of Action |
| Fixed Cells (Adherent) | PBS + 3% BSA + 0.1% Tween-20 | Tween-20 is a surfactant that competes with the dye for hydrophobic pockets. BSA acts as a "sponge" to soak up desorbed dye. |
| Soluble Proteins (Gels) | Methanol / Chloroform Precipitation | Organic solvents fully denature the protein, releasing trapped dye, while the covalent click-label remains attached. |
| Tissue Sections | PBS + 0.5% Triton X-100 (High Stringency) | Tissues have deep lipid layers. Higher detergent concentration is required to leach out sequestered dye. |
Part 4: Visualizing the Troubleshooting Logic
Use the following flowchart to diagnose and solve your specific background issue.
Figure 1: Decision tree for isolating the source of background fluorescence in click chemistry experiments.
Part 5: Frequently Asked Questions (FAQ)
Q1: Why does my background look "punctate" or spotty? A: This is a classic sign of copper-induced protein precipitation. If you are using CuSO₄ and Ascorbate without a ligand (or with poor ligands like TBTA in aqueous buffer), the copper crashes out of solution, taking proteins and dye with it.
-
Corrective Action: Switch to BTTAA or THPTA ligands, which maintain copper solubility in biological buffers [1].
Q2: Can I block with milk? A: We generally recommend BSA (Bovine Serum Albumin) over milk for fluorescence. Milk contains biotin (problematic if using biotin-azide) and high levels of phosphoproteins. For this compound, 3% BSA (IgG-free) is the industry standard because albumin naturally binds hydrophobic molecules, effectively "scavenging" free fluorescein [2].
Q3: My signal is weak, so I increased the dye concentration, but now the background is terrible. A: This is a signal-to-noise (SNR) trap. Increasing dye concentration beyond 10 µM rarely increases specific labeling (which is limited by the number of alkyne sites) but linearly increases non-specific binding.
-
Corrective Action: Keep dye at 5 µM. Instead, increase the incubation time (up to 1 hour) or refresh the ascorbate (which oxidizes quickly) to drive the reaction to completion [3].
Q4: Is this compound pH sensitive? A: Yes. Fluorescein fluorescence drops significantly below pH 7.0. If your wash buffers are acidic (common in some histology protocols), you may be quenching your specific signal, making the background appear relatively higher. Ensure all imaging buffers are at pH 8.0–8.5 for maximum brightness [4].
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.
-
Thermo Fisher Scientific. (n.d.). Click-iT® EdU Imaging Kits Protocol.[4][6][7] (See "Washing and Permeabilization" sections).
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
-
Lumiprobe. (n.d.). Troubleshooting Click Chemistry: Non-specific labeling.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Azidofluorescein Fluorescence & pH
Topic: Optimization of Azidofluorescein Signal Intensity & pH Troubleshooting Ticket Type: Technical Guide / FAQ Audience: Senior Researchers & Assay Developers
Introduction: The "Dual-Lock" Mechanism
Welcome to the Technical Support Center. If you are observing low or inconsistent signal with this compound probes (e.g., 5-azidofluorescein or 6-azidofluorescein), it is critical to understand that this probe operates under a "Dual-Lock" mechanism .
Unlike standard fluorophores, this compound is regulated by two distinct switches:
-
The Chemical Switch (Azide Quenching): The azide group (
) quenches the fluorescence of the fluorescein core via Photoinduced Electron Transfer (PET). This switch is turned "ON" only when the azide reacts with an alkyne (Click Chemistry) to form a triazole. -
The Environmental Switch (pH Quenching): The fluorescein core itself is highly pH-dependent. Even if the click reaction is successful (Chemical Switch ON), the signal will remain "OFF" if the environment is acidic (pH < 6.0).
Key Takeaway: A "failed" experiment is often a successful reaction hidden by an acidic buffer.
Module 1: The Science of pH Sensitivity
The Fluorescein Equilibrium
The fluorescein core exists in four prototropic forms, but only the dianion is highly fluorescent.
-
Cation / Neutral (Lactone): Non-fluorescent. Dominant at pH < 4.
-
Monoanion: Weakly fluorescent. Dominant at pH 4.5 – 6.0.
-
Dianion: Highly fluorescent (Quantum Yield
).[1] Dominant at pH > 7.5.
The pKa of the transition from monoanion to dianion is approximately 6.4 .[2] This means at pH 6.4, you have lost 50% of your potential signal intensity.
Visualizing the Pathway
Figure 1: The transition from quenched azide to fluorescent dianion requires both the click reaction and basic pH.
Module 2: Experimental Protocol & Optimization
Standardized Workflow for Maximum Signal
Do not rely on the reaction buffer for imaging.[3] Click reactions (CuAAC) are often performed in buffers (PBS, pH 7.[4]4) that are "safe" but not "optimal" for fluorescein intensity.
| Step | Action | Technical Rationale |
| 1. Labeling | Perform Click Reaction (CuAAC or SPAAC) in PBS (pH 7.4). | Physiological pH maintains protein/cell integrity during the reaction. |
| 2. Wash | Wash samples with PBS + 1% BSA. | Removes unreacted probe to lower background. |
| 3. Post-Fix | (Optional) Fix cells if not already fixed. | Immobilizes the signal. |
| 4. Imaging | CRITICAL: Mount or resuspend in High-pH Buffer (pH 8.5 - 9.0) . | Forces >99% of the fluorophore into the bright dianion state. |
Recommended Imaging Buffer Recipe (pH 8.5)
-
Base: 100 mM Tris-HCl or Carbonate-Bicarbonate buffer.
-
pH Adjustment: Adjust strictly to pH 8.5.
-
Additives: Anti-fade reagent (e.g., DABCO or commercial equivalent) is mandatory as fluorescein photobleaches rapidly in its dianion state.
Module 3: Troubleshooting Guide
Interactive Diagnostic Tree
Figure 2: Diagnostic workflow for isolating pH issues from reaction failures.
Scenario-Specific Solutions
Scenario A: "I see signal in the microscope, but it vanishes when I fix the cells."
-
Cause: Many fixatives (formaldehyde) degrade over time into formic acid, lowering the pH of the mounting medium.
-
Fix: Use fresh formaldehyde and ensure your mounting medium is buffered to pH > 8.0. Avoid unbuffered glycerol.
Scenario B: "Intracellular staining is patchy/punctate."
-
Cause: Lysosomes and endosomes have acidic pH (4.5 – 5.5). This compound localized here will be protonated (monoanion/neutral) and effectively invisible, even if the click reaction worked.
-
Fix:
-
pH Clamp: Treat cells with Nigericin (10 µM) in high K+ buffer (pH 7.5) to equalize intracellular pH before imaging (terminal experiments only).
-
Alternative Dye: Switch to Azido-Rhodamine or Azido-Cyanine dyes, which are pH-insensitive.
-
Scenario C: "High background fluorescence."
-
Cause: While the azide quenches fluorescence, it is not 100% efficient (approx. 90-95% quenching). Unreacted probe stuck to hydrophobic pockets will fluoresce if the concentration is high.
-
Fix: Increase wash steps with BSA or Tween-20 before the click reaction.
Module 4: Quantitative Data Reference
Fluorescence Intensity vs. pH (Normalized)
| pH Value | State Dominance | Relative Intensity (%) | Notes |
| 3.0 | Cation | < 1% | Non-fluorescent |
| 5.0 | Monoanion | ~25% | Lysosomal environment |
| 6.4 | Mono/Dianion Mix | 50% | pKa of Fluorescein |
| 7.4 | Dianion (Major) | ~85% | Standard PBS |
| 8.5+ | Dianion (Pure) | 100% | Optimal Imaging |
Quantum Yield ( ) Comparison
| Compound | Condition | Status | |
| This compound | Unreacted | < 0.05 | Quenched (PET) |
| Triazole-Fluorescein | pH 5.0 | ~0.25 | Quenched (Protonation) |
| Triazole-Fluorescein | pH 9.0 | 0.93 - 0.95 | Active |
References
-
Martin, M. M., & Lindqvist, L. (1975).[5] The pH dependence of fluorescein fluorescence. Journal of Luminescence, 10(6), 381–390.[5]
-
Thermo Fisher Scientific. (n.d.). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Chapter 1: Fluorophores and Their Amine-Reactive Derivatives.
-
Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein.[1][5][6][7][8][9] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21.
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. (Context on bioorthogonal reaction conditions).
Sources
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. The pH dependence of fluorescein fluorescence / Journal of Luminescence, 1975 [sci-hub.red]
- 6. researchgate.net [researchgate.net]
- 7. omlc.org [omlc.org]
- 8. mdpi.com [mdpi.com]
- 9. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in azidofluorescein click chemistry
Topic: Common Pitfalls in Azidofluorescein Click Chemistry Role: Senior Application Scientist, Bio-Conjugation Division
Introduction: The "Always-On" Challenge
Welcome to the Technical Support Center. If you are working with this compound (5-FAM-Azide or 6-FAM-Azide), you are likely encountering one of two extremes: zero signal despite a theoretical reaction, or overwhelming background where everything in your sample is green.
Unlike fluorogenic probes (e.g., azidocoumarin) that only light up upon reaction, This compound is constitutively fluorescent . It is bright before, during, and after the reaction. This fundamental property dictates your entire troubleshooting strategy: you are fighting to preserve signal against quenching while simultaneously fighting to remove sticky, unreacted dye.
This guide moves beyond basic protocols to address the physicochemical realities of fluorescein in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Module 1: The "Ghost Signal" (Fluorescence Quenching)
Symptom: You have confirmed the reaction worked (e.g., by Mass Spec or Gel shift), but your fluorescence signal is weak or absent.
Root Cause 1: Copper-Induced Quenching (The #1 Pitfall) Copper is a paramagnetic metal. If Cu(I) or Cu(II) ions remain coordinated to the triazole ring or the fluorescein structure after the reaction, they will quench fluorescence via electron transfer or paramagnetic relaxation.
-
The Fix: You must strip the copper. Simple washing is rarely enough.
-
Protocol Adjustment: Post-reaction, incubate samples with 10 mM EDTA or 500 mM Imidazole for 10–30 minutes before final washing.
Root Cause 2: The pH Trap Fluorescein is a pH-dependent fluorophore with a pKa of ~6.[1]4. It exists in equilibrium between a non-fluorescent lactone form (acidic) and a highly fluorescent dianion form (basic).
-
The Fix: Ensure your imaging or storage buffer is pH > 7.5 .
-
Diagnostic: If your signal is weak, add a drop of 1 M NaOH (or high pH buffer). If it instantly brightens, your pH was too low.
Root Cause 3: Guanine Proximity (DNA/RNA Specific) If you are labeling oligonucleotides, be aware that Guanosine (G) is an electron donor that can quench fluorescein via Photoinduced Electron Transfer (PET) if it is the immediate neighbor.
-
The Fix: Design your probe with a spacer (e.g., a Thymine or alkyl linker) between the azide attachment site and the first Guanosine base.
Module 2: The "Green Fog" (High Background)
Symptom: The entire sample is fluorescent. You cannot distinguish specific labeling from background noise.
Root Cause 1: Hydrophobic Adsorption Fluorescein is relatively hydrophobic. This compound, having an organic azide group, is even more prone to non-specific binding to hydrophobic pockets on proteins, lipid membranes, or plasticware.
-
The Fix:
-
Blocking: Pre-block samples with 3% BSA or 5% FBS before adding the click cocktail.
-
Detergent Washes: Use Tween-20 (0.1%) or Triton X-100 (0.05%) in your post-reaction wash buffers to disrupt hydrophobic interactions.
-
Solvent: Dissolve the this compound stock in DMSO, but ensure the final reaction contains <5% DMSO to prevent protein denaturation which exposes more hydrophobic pockets.
-
Root Cause 2: Inadequate Removal of "Always-On" Dye Since the dye is fluorescent regardless of the reaction state, unreacted azide must be physically removed.
-
The Fix:
-
Proteins: Use desalting columns (e.g., PD-10, Zeba Spin) or dialysis.
-
Cells: Perform at least 3 washes with 1% BSA in PBS. The albumin acts as a "sponge" to soak up free dye.
-
Module 3: Reaction Efficiency (The "Dead" Reaction)
Symptom: No product is formed (verified by Mass Spec/Gel).
Root Cause 1: Copper Oxidation (Oxygen Poisoning) The active catalyst is Cu(I). Atmospheric oxygen rapidly oxidizes it to inactive Cu(II).
-
The Fix:
-
Ligands are Mandatory: Never use CuSO4/Ascorbate alone for biomolecules. Use THPTA (water-soluble, fast) or BTTAA (cell-compatible, highly efficient). These ligands stabilize Cu(I) and prevent oxidation.
-
Fresh Ascorbate: Sodium Ascorbate degrades in solution. Make it fresh every single time.
-
Root Cause 2: Steric Occlusion The azide group on the fluorescein ring might be sterically hindered, or the alkyne on your target is buried.
-
The Fix: Add a linker. Use 5-FAM-PEG3-Azide instead of direct 5-FAM-Azide. The PEG arm pushes the fluorophore away from the reaction center, improving accessibility.
Visual Troubleshooting Guide
Diagram 1: The Optimized CuAAC Workflow
This diagram illustrates the critical "Chelation" step often missed in standard protocols.
Caption: The "Chelation" step (Green) is mandatory to remove copper ions that quench the fluorescein signal.
Diagram 2: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing signal loss versus background noise.
Standardized Protocol: The "High-Fidelity" CuAAC Reaction
Reagents:
-
Buffer: 100 mM HEPES or Phosphate Buffer, pH 7.5–8.0. (Avoid Tris if possible as it weakly coordinates Cu, but it is acceptable with excess ligand).
-
This compound Stock: 10 mM in DMSO.
-
CuSO4: 20 mM in water.
-
THPTA Ligand: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (Freshly prepared).
Step-by-Step:
-
Prepare the Catalyst Mix (Pre-complexation):
-
Mix CuSO4 and THPTA first. This protects the copper before it sees the ascorbate.
-
Ratio: 1:5 (Cu:Ligand).
-
Example: 1 µL CuSO4 (20 mM) + 2 µL THPTA (50 mM) + 7 µL Water.
-
-
Assembly:
-
To your biomolecule (50–100 µL), add the this compound (Final conc: 20–50 µM).
-
Add the Catalyst Mix (Final Cu conc: 100 µM; Final Ligand: 500 µM).
-
Add Sodium Ascorbate last (Final conc: 2.5 – 5 mM).
-
-
Incubation:
-
30–60 minutes at Room Temperature. Protect from light.[2]
-
Self-Validation: The solution should remain clear or slightly yellow. If it turns brown, your copper has oxidized/precipitated (failed reaction).
-
-
The "Stop & Strip" (Crucial):
-
Add EDTA to a final concentration of 10 mM. Incubate 10 mins.
-
-
Purification:
-
Desalt (Spin column) or Dialyze into pH 8.0 buffer.
-
FAQ: Quick Solutions
Q: Can I use TBTA instead of THPTA? A: Avoid it for biological samples. TBTA is poorly soluble in water and requires high DMSO percentages (often >20%), which can denature proteins. THPTA is fully water-soluble and biocompatible.
Q: Why is my 5-FAM-Azide yellow/orange in the tube? A: This is normal. The "closed" lactone form is colorless, but commercial preparations are often the "open" form (orange/yellow). Color intensity does not strictly correlate with reaction potential, but fluorescence does.
Q: I'm labeling cells. The cells are dying. A: Copper is toxic. Use BTTAA instead of THPTA; it allows for lower copper loading (10–50 µM) with higher efficiency. Also, add Aminoguanidine (1 mM) to scavenge dehydroascorbate byproducts which are toxic to proteins.
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie, 50(35), 8051-8056. Link
-
Thermo Fisher Scientific. (n.d.). Click Chemistry Labeling and Detection Kits.[3][4] Technical Guide. Link
-
AAT Bioquest. (n.d.).[5] 5-FAM Azide Technical Information. Link
Sources
Validation & Comparative
Choosing the Right Green-Emitting Azide for Click Chemistry: A Head-to-Head Comparison of Azidofluorescein and Alexa Fluor 488 Azide
For researchers leveraging click chemistry to label and visualize biomolecules, the selection of a fluorescent azide is a critical decision that profoundly impacts experimental success. Among the green-emitting fluorophores, those based on the fluorescein and Alexa Fluor 488 scaffolds are prevalent choices. This guide provides a detailed, evidence-based comparison of azidofluorescein and Alexa Fluor 488 azide, empowering you to make an informed decision for your specific research needs in fields ranging from cell biology to drug development.
At a Glance: Key Performance Metrics
While both azides enable the covalent labeling of alkyne-modified targets, their underlying fluorophore structures lead to significant differences in performance. Alexa Fluor 488 is a sulfonated rhodamine derivative engineered to overcome the inherent limitations of fluorescein.[1] This fundamental difference is reflected in their photophysical properties.
| Property | This compound (Fluorescein Core) | Alexa Fluor 488 Azide | Advantage |
| Excitation Maximum (λex) | ~494 nm[2] | ~495-499 nm[3][4][5] | Negligible difference |
| Emission Maximum (λem) | ~517 nm[2] | ~519-520 nm[3][4][5] | Negligible difference |
| Molar Extinction Coefficient (ε) | ~92,300 cm⁻¹M⁻¹ (at 482.5 nm for fluorescein)[6] | ~71,000-73,000 cm⁻¹M⁻¹[4][5][7] | This compound |
| Fluorescence Quantum Yield (Φ) | ~0.79-0.92[2][6] | ~0.91-0.92[4][5][8] | Comparable |
| Brightness (ε x Φ) | ~72,917 - 84,916 | ~64,610 - 67,160 | This compound (theoretically) |
| Photostability | Moderate; prone to photobleaching[9][10] | High; significantly more photostable[9][11] | Alexa Fluor 488 Azide |
| pH Sensitivity | Highly sensitive; fluorescence quenches in acidic environments[2][11] | Insensitive over a wide pH range (pH 4-10)[3][4][11] | Alexa Fluor 488 Azide |
| Water Solubility | Moderate | High[12] | Alexa Fluor 488 Azide |
Expert Analysis: While this compound may appear brighter on paper due to its higher molar extinction coefficient, this advantage is often negated in practical applications by its poor photostability and pH sensitivity. The superior photostability of Alexa Fluor 488 azide allows for longer exposure times and more robust signal acquisition in imaging experiments, ultimately leading to higher quality data.[10][11] Furthermore, its pH insensitivity ensures reliable performance in diverse biological environments, a critical factor for live-cell imaging and experiments involving acidic organelles.[3][11]
The Decisive Factors: Photostability and pH Independence
The practical implications of photostability and pH sensitivity cannot be overstated. In fluorescence microscopy, for instance, the rapid photobleaching of fluorescein can lead to a significant loss of signal during image acquisition, making it challenging to capture faint signals or perform time-lapse imaging.[10] In contrast, Alexa Fluor 488 exhibits minimal signal loss under similar conditions, providing a stable and reliable signal throughout the experiment.[10][11]
Experimental evidence has demonstrated that under continuous illumination, fluorescein-labeled samples can lose up to 80% of their initial fluorescence within 30 seconds, while Alexa Fluor 488-labeled samples retain nearly all of their initial fluorescence.[10][11]
The fluorescence intensity of fluorescein is also highly dependent on the pH of its environment, with a significant decrease in fluorescence in acidic conditions.[11] This makes it unsuitable for studies involving acidic organelles like lysosomes or for experiments where the pH of the buffer may fluctuate. Alexa Fluor 488, on the other hand, maintains its bright fluorescence over a broad pH range of 4 to 10, ensuring consistent and reliable results across different experimental conditions.[3][4][11]
Experimental Workflow: A Generalized Protocol for Click Chemistry Labeling
The following protocol outlines a general workflow for labeling alkyne-modified biomolecules with either this compound or Alexa Fluor 488 azide using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: A generalized workflow for copper-catalyzed click chemistry labeling of biomolecules.
Detailed Protocol Steps:
-
Preparation of Stock Solutions:
-
Azide Dye: Prepare a 10 mM stock solution of either this compound or Alexa Fluor 488 azide in anhydrous DMSO.
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM to 100 mM stock solution in deionized water.[13][14]
-
Copper (I)-Stabilizing Ligand: For aqueous reactions, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is recommended.[13] Prepare a 100 mM to 200 mM stock solution in deionized water.[13][14] For reactions in organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) can be used.
-
Reducing Agent: Prepare a fresh 100 mM to 300 mM stock solution of sodium ascorbate in deionized water.[13][14]
-
-
Click Reaction Assembly:
-
In a microcentrifuge tube, combine your alkyne-modified biomolecule with the appropriate reaction buffer (e.g., PBS).
-
Add the azide dye stock solution to the reaction mixture. The final concentration of the azide should be in excess of the alkyne.
-
Add the copper-stabilizing ligand to the reaction mixture and vortex briefly.
-
Add the CuSO₄ solution and vortex.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[13][14]
-
-
Incubation:
-
Purification:
-
Purify the labeled biomolecule from excess reagents. The purification method will depend on the nature of the biomolecule. For proteins, this may involve dialysis or size-exclusion chromatography. For oligonucleotides, ethanol precipitation is a common method.[16]
-
-
Analysis:
-
Analyze the labeled biomolecule using the appropriate fluorescence-based technique, such as fluorescence microscopy, flow cytometry, or a microplate reader.
-
Conclusion and Recommendation
For the majority of applications, Alexa Fluor 488 azide is the superior choice over this compound . Its exceptional photostability and pH insensitivity translate to more reliable and reproducible data, especially in demanding applications like live-cell imaging and the detection of low-abundance targets.[1][9] While this compound may be a more economical option, the potential for compromised data quality due to photobleaching and pH sensitivity should be carefully considered. For researchers seeking the highest performance and data integrity, the investment in Alexa Fluor 488 azide is well-justified.
References
-
Dianova GmbH. "Fluorescent Dyes for Secondary Antibodies." Accessed February 7, 2026. [Link].
-
University of California, Irvine, Department of Chemistry. "Alexa Fluor® Dyes - Simply the Best and Brightest." Accessed February 7, 2026. [Link].
-
Optical Filter. "Is Alexa Fluor 488 or FITC Good for Apoptosis Study?" July 31, 2023. [Link].
-
Glen Research. "extinction coefficients and fluorescence data." Accessed February 7, 2026. [Link].
-
Becheva, E., et al. "COMPARISON OF ALEXA 488, DR110 AND FITC CONJUGATED TO ANTIBODY FOR MICROSCOPIC ASSAYS." ResearchGate, 2018. [Link].
-
FluoroFinder. "Alexa Fluor 488 Dye Profile." Accessed February 7, 2026. [Link].
-
SETA BioMedicals. "Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives)." Accessed February 7, 2026. [Link].
-
Bitesize Bio. "An Introduction to Alexa Dyes." February 10, 2025. [Link].
-
Interchim. "Azide conjugates - for Click chemistry." Accessed February 7, 2026. [Link].
-
ResearchGate. "Molar extinction coefficient and photoluminescence spectra of azide-functionalized fluorescein dye (FAz)." Accessed February 7, 2026. [Link].
-
Oregon Medical Laser Center. "Fluorescein." Accessed February 7, 2026. [Link].
-
National Institutes of Health. "Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro." September 9, 2020. [Link].
-
University of California, Irvine, Department of Chemistry. "A Guide to Recording Fluorescence Quantum Yields." Accessed February 7, 2026. [Link].
-
Xi'an Confluore Biological Technology Co., Ltd. "Click Chemistry Protocols." Accessed February 7, 2026. [Link].
-
Edinburgh Instruments. "Relative Quantum Yield." Accessed February 7, 2026. [Link].
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 6. Fluorescein [omlc.org]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. optolongfilter.com [optolongfilter.com]
- 10. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. vectorlabs.com [vectorlabs.com]
- 13. broadpharm.com [broadpharm.com]
- 14. confluore.com [confluore.com]
- 15. research.pasteur.fr [research.pasteur.fr]
- 16. lumiprobe.com [lumiprobe.com]
Technical Guide: Quantification of Azidofluorescein Labeling by Flow Cytometry
Executive Summary
Azidofluorescein (6-FAM-Azide) labeling represents a cost-effective, high-throughput evolution of the proliferation assay, utilizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."
Unlike traditional BrdU (Bromodeoxyuridine) assays, which rely on antibody detection and harsh DNA denaturation, this compound covalently bonds directly to ethynyl-labeled DNA (EdU). This preserves chromatin structure and allows for multiplexing with surface markers. However, unlike premium alternatives (e.g., Alexa Fluor 488 Azide), this compound exhibits significant pH sensitivity and photobleaching. This guide details the rigorous quantification of this fluorophore, specifically addressing the stabilization of its emission signal in flow cytometry workflows.
Mechanism of Action: The CuAAC Reaction
The core of this quantification is the bio-orthogonal reaction between EdU (incorporated into replicating DNA) and This compound (the detection probe). This reaction is catalyzed by Copper(I), generated in situ by reducing Copper(II) sulfate with sodium ascorbate.
Diagram 1: Molecular Mechanism of this compound Labeling
Caption: The Cu(I)-catalyzed reaction covalently links the non-fluorescent alkyne (EdU) in DNA with the fluorescent azide (FAM), creating a stable triazole ring.[1]
Comparative Analysis: Selection Strategy
Methodological Comparison: Click (EdU) vs. Antibody (BrdU)
The primary advantage of this compound over BrdU is the elimination of DNA denaturation.[2]
| Feature | This compound (EdU) | BrdU (Antibody) | Impact on Data |
| Detection Mechanism | Small molecule covalent bond | Monoclonal Antibody (MoAb) | EdU has higher diffusion rates; stains thicker tissues/clumps better. |
| DNA Denaturation | Not Required | Required (HCl / Heat / DNase) | BrdU protocols destroy GFP/RFP signals and alter scatter properties. |
| Protocol Duration | ~2.5 Hours | ~5–6 Hours | EdU enables higher throughput screening. |
| Stoichiometry | 1:1 (Dye:Alkyne) | Variable (Ab:BrdU) | EdU offers more linear quantification of S-phase intensity. |
Reagent Comparison: this compound vs. Alexa Fluor 488 Azide
While this compound is the economical choice, it requires stricter environmental controls than premium dyes.
| Feature | This compound (FAM-Azide) | Alexa Fluor 488 Azide | Operational Nuance |
| pH Sensitivity | High (pKa ~6.4) | Low (pKa ~4.5) | Critical: this compound fluorescence drops by >50% if buffer pH < 7.0. |
| Photostability | Low (Bleaches quickly) | High | Keep samples in dark; analyze immediately. |
| Brightness | Moderate | High | AF488 yields better separation on dim populations. |
| Cost | Low | High | This compound is preferred for large-scale screens. |
Experimental Protocol: Self-Validating Workflow
Objective: Quantify the percentage of cells in S-phase using this compound.
Reagents Required[3][4][5]
-
EdU Stock: 10 mM in DMSO.[3]
-
This compound Stock: 2 mM in DMSO (Protect from light).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS (pH 7.4).
-
Permeabilization Buffer: 0.1% Saponin in PBS + 1% BSA (Saponin preserves surface markers better than Triton X-100).
-
Catalyst Buffer: 100 mM CuSO4, 2M Triethylammonium acetate (buffer), Sodium Ascorbate (fresh).
Step-by-Step Methodology
Phase 1: Pulse and Fixation
-
Pulse: Incubate cells with 10 µM EdU for 1–2 hours.
-
Validation: Include a "No EdU" control to define the negative gate.[4]
-
-
Wash: Wash cells 1x with PBS + 1% BSA.
-
Fix: Resuspend in 100 µL 4% PFA for 15 minutes at Room Temperature (RT).
-
Wash: Wash 1x with PBS (pH 7.4) .
-
Note: Do not use acidic buffers (e.g., acetate) here; it will quench the future fluorescein signal.
-
Phase 2: The Click Reaction
Preparation: Prepare the reaction cocktail immediately before use. The Cu(I) state is transient. Cocktail Recipe (per sample):
-
PBS: 438 µL
-
CuSO4 (100 mM): 10 µL
-
This compound (2 mM): 2.5 µL (Final: 5–10 µM)
-
Add Last: Sodium Ascorbate (500 mM): 50 µL (Reduces Cu(II) to Cu(I) to start reaction).
-
Permeabilize: Wash fixed cells with Saponin-based Permeabilization Buffer.
-
Stain: Add 500 µL of Reaction Cocktail to the cell pellet.
-
Incubate: 30 minutes at RT, protected from light .
-
Wash: Wash 2x with Permeabilization Buffer (removes unreacted dye).
Phase 3: Total DNA Counterstain & Analysis
-
Counterstain: Resuspend in 500 µL PBS containing FxCycle Violet or 7-AAD (5 µg/mL).
-
Critical: If using PI (Propidium Iodide), ensure RNase A is added.
-
-
Acquire: Analyze on Flow Cytometer (488 nm Excitation, 530/30 Filter for this compound).
Diagram 2: Flow Cytometry Workflow
Caption: Optimized workflow ensuring membrane permeabilization precedes the click reaction for intracellular access.
Quantification & Troubleshooting
Gating Strategy
-
FSC/SSC: Gate on cells (exclude debris).
-
FSC-A/FSC-H: Gate on Singlets (exclude doublets—critical for cell cycle).
-
Bivariate Plot: X-axis: Total DNA (Linear), Y-axis: this compound (Log).
-
Result: You will see a "Horseshoe" or inverted U shape.
-
G0/G1: Low EdU, 2N DNA.
-
S-Phase: High EdU (this compound Positive), 2N-4N DNA.
-
G2/M: Low EdU, 4N DNA.
-
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Dim Signal | pH Quenching | Ensure Sheath Fluid and Wash Buffers are pH 7.2–7.4. This compound is non-fluorescent at pH < 6.[3]0. |
| No Signal | Copper Oxidation | Sodium Ascorbate oxidizes rapidly in air. Prepare fresh solution daily. Add it last to the cocktail. |
| High Background | Inadequate Wash | This compound is sticky. Increase BSA in wash buffer to 3% or add a second wash step. |
| Loss of GFP | Copper Toxicity | The Cu(I) catalyst quenches GFP. If GFP is required, use Copper-free Click (SPAAC) reagents instead of this compound. |
References
-
Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo.[5][6][7][8] Proceedings of the National Academy of Sciences, 105(7), 2415–2420.[6]
-
Thermo Fisher Scientific. Click-iT® EdU Flow Cytometry Assay Kits Protocol.
-
Buck, S. B., et al. (2008). Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry, an alternative to using 5-bromo-2'-deoxyuridine antibodies. BioTechniques, 44(7), 927–929.
-
Poot, M., et al. (2009). Cell Cycle Analysis Using a Click Chemistry-Based Assay for 5-Ethynyl-2'-Deoxyuridine (EdU) Incorporation. Current Protocols in Cytometry, 50(1), 7.30.1–7.30.12.
Sources
- 1. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. carlroth.com [carlroth.com]
- 5. pnas.org [pnas.org]
- 6. A chemical method for fast and sensitive detection of DNA synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. salic.med.harvard.edu [salic.med.harvard.edu]
A Researcher's Guide to Validating Azidofluorescein Labeling Specificity
For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has provided a powerful toolkit for labeling biomolecules with high specificity.[1][2][3] Azidofluorescein is a widely used reagent in this context, offering a straightforward means to fluorescently tag alkyne-modified proteins, nucleic acids, or glycans.
The Chemistry of Specificity: Understanding the Azide-Alkyne Cycloaddition
The foundation of this compound's utility is the CuAAC reaction. In this reaction, the terminal azide group on the fluorescein molecule forms a stable triazole linkage with a terminal alkyne on a target biomolecule. This reaction is highly specific because both azide and alkyne functional groups are absent from naturally occurring biological systems.[1][2][4] The reaction's efficiency and specificity are dependent on a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (CuSO₄) using a reducing agent like sodium ascorbate.[5]
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
The key to validation is to experimentally prove that the fluorescent signal you observe is a direct and exclusive result of this specific chemical ligation.
Part 1: In Vitro Validation Using SDS-PAGE
The most direct method to confirm labeling specificity is to use a purified, alkyne-modified protein. Bovine Serum Albumin (BSA) is an excellent model protein for this purpose due to its availability and stability.[6]
Causality Behind the Experiment
This experiment is designed to answer three fundamental questions:
-
Does this compound label the alkyne-modified protein? (Positive Control)
-
Does this compound non-specifically react with a protein that lacks the alkyne handle? (Specificity Control)
-
Is the labeling reaction dependent on the copper catalyst? (Mechanism Control)
A "yes" to the first question and a "no" to the latter two provides strong evidence of specific labeling.
Caption: Workflow for in vitro validation of this compound labeling.
Experimental Protocol: In Vitro Labeling of BSA
Materials:
-
Alkyne-functionalized BSA (prepared by reacting BSA with an alkyne-NHS ester)
-
Unmodified BSA
-
This compound (e.g., 5-FAM Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
PBS (pH 7.4)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel imager and a standard white-light transilluminator
Methodology:
-
Prepare Stock Solutions:
-
Set Up Reactions: In separate microcentrifuge tubes, prepare the following reactions (20 µL final volume):
-
Test Reaction: 10 µL Alkyne-BSA, 2 µL this compound, 2 µL THPTA, 2 µL CuSO₄.
-
Control 1 (No Alkyne): 10 µL Unmodified BSA, 2 µL this compound, 2 µL THPTA, 2 µL CuSO₄.
-
Control 2 (No Copper): 10 µL Alkyne-BSA, 2 µL this compound, 2 µL THPTA.
-
-
Initiate Reaction: Add 2 µL of fresh Sodium Ascorbate solution to the "Test Reaction" and "Control 1" tubes. Add 2 µL of water to "Control 2". Mix gently.
-
Incubation: Incubate all tubes for 1 hour at room temperature, protected from light.[6]
-
SDS-PAGE Analysis:
-
Stop the reactions by adding 5 µL of 4x Laemmli sample buffer.
-
Load the entire reaction volume onto a polyacrylamide gel.
-
Run the gel according to standard procedures.
-
-
Data Acquisition:
-
Fluorescence Scan: Before any staining, scan the gel using a fluorescence imager with appropriate filters for fluorescein (Excitation: ~494 nm / Emission: ~520 nm).
-
Total Protein Stain: After scanning, stain the same gel with Coomassie Brilliant Blue to visualize the total protein in each lane.
-
Interpreting the Data
Your results should be unambiguous. The fluorescence scan should show a distinct band only in the "Test Reaction" lane, corresponding to the molecular weight of BSA. The control lanes should be dark. The subsequent Coomassie stain will confirm that equal amounts of protein were loaded in all lanes.
| Condition | Expected Fluorescence Signal | Expected Coomassie Stain | Conclusion |
| Test (Alkyne-BSA + Cu) | Strong band at ~66 kDa | Band at ~66 kDa | Successful, alkyne-dependent labeling |
| Control 1 (Unmodified BSA + Cu) | No significant band | Band at ~66 kDa | Labeling is specific to the alkyne group |
| Control 2 (Alkyne-BSA, No Cu) | No significant band | Band at ~66 kDa | Labeling is copper-catalyzed (click-specific) |
Part 2: Cell-Based Validation Using Microscopy and Flow Cytometry
Validating specificity in the complex environment of a living cell is the ultimate test. This requires introducing the alkyne handle metabolically, allowing the cell's own machinery to incorporate it into a class of biomolecules.[7] For example, using an azido-sugar like peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) allows for the labeling of cell-surface glycoproteins.[7] For this guide, we will focus on labeling newly synthesized proteins using an amino acid analog like L-azidohomoalanine (AHA), which is incorporated in place of methionine.[8] The principle remains the same for other metabolic labels.
Causality Behind the Experiment
This workflow validates that the observed fluorescence is dependent on the metabolic incorporation of the alkyne handle. By comparing cells fed with an alkyne-modified precursor to those fed a natural precursor, we can attribute any increase in fluorescence directly to the bioorthogonal reaction.
Caption: Workflow for cell-based validation of labeling specificity.
Experimental Protocol: Labeling Newly Synthesized Proteins
Materials:
-
Adherent mammalian cell line (e.g., HeLa, HEK293T)
-
Culture medium, methionine-free
-
L-alkynyl-homoalanine (AHA) or similar alkyne-amino acid
-
L-methionine (for control)
-
This compound
-
Click reaction components (as above, THPTA is recommended for live-cell compatibility)[5]
-
Fixative (e.g., 4% Paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope and/or flow cytometer
Methodology:
-
Metabolic Labeling:
-
Plate cells to be ~70% confluent on the day of the experiment.
-
Wash cells with PBS, then incubate for 1 hour in methionine-free medium to deplete intracellular methionine pools.
-
Replace with methionine-free medium supplemented with either AHA (Test sample ) or L-methionine (Control sample ) at 25-50 µM.
-
Incubate for 4-16 hours to allow incorporation into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Wash cells 3x with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash 3x with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
In-Cell Click Reaction:
-
Prepare the click reaction cocktail in PBS. A typical cocktail might include: 10-50 µM this compound, 1 mM CuSO₄, 5 mM THPTA, and 50 mM Sodium Ascorbate.
-
Remove permeabilization buffer and add the click cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash cells extensively (e.g., 5x with PBS containing 0.05% Tween-20) to remove unreacted probe.
-
For Microscopy: Mount coverslips with an antifade mounting medium containing DAPI (for nuclear counterstain). Image using appropriate filter sets.
-
For Flow Cytometry: Scrape or trypsinize cells, wash, and resuspend in FACS buffer. Analyze on a flow cytometer, measuring fluorescence in the FITC/GFP channel.
-
Interpreting the Data
-
Microscopy: The AHA-treated cells should exhibit bright fluorescence, often concentrated in the cytoplasm and nucleus where protein synthesis occurs. In contrast, the methionine-treated control cells should show only minimal background fluorescence.[6]
-
Flow Cytometry: The histogram of the AHA-treated population should show a significant shift to higher fluorescence intensity compared to the control population, providing a quantitative measure of labeling specificity.[8]
Part 3: Comparison with Alternative Fluorescent Probes
While this compound is a workhorse, its performance should be objectively compared to alternatives, especially for demanding applications. Key considerations are brightness, photostability, and fluorogenicity.
Fluorogenic vs. Non-Fluorogenic Probes
Standard this compound is "always on," meaning it is fluorescent before and after the click reaction. This can lead to high background from unreacted probe, necessitating extensive washing steps.[6] Fluorogenic probes , by contrast, are designed to be quenched (non-fluorescent) until they react, at which point fluorescence is "turned on."[6][9] This dramatically improves the signal-to-noise ratio and can enable no-wash imaging, which is critical for tracking dynamic processes in live cells.[9]
Performance Comparison of Common Azide Dyes
The choice of fluorophore can significantly impact experimental outcomes. Newer generation dyes often offer superior performance compared to traditional fluorescein.
| Probe | Excitation (nm) | Emission (nm) | Key Advantages | Considerations |
| 5-FAM Azide (Fluorescein) | ~494 | ~520 | Cost-effective, bright | Prone to photobleaching, pH-sensitive |
| AZDye 488 Azide | ~494 | ~517 | High photostability, pH-insensitive[10] | Higher cost than FAM |
| Cy3 Azide | ~555 | ~570 | Bright, good for multiplexing (yellow/orange)[11] | Moderate photostability |
| AZDye 647 Azide | ~648 | ~671 | Far-red emission (low autofluorescence), bright[10] | Requires appropriate far-red imaging equipment |
| CalFluor 590 Azide | ~590 | ~609 | Fluorogenic ("Turn-on") probe[9] | Specialized chemistry, higher cost |
AZDye probes are structurally identical to and perform equivalently to Alexa Fluor® dyes.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Inefficient click reaction: Inactive sodium ascorbate, degraded catalyst. | Always prepare sodium ascorbate solution fresh. Ensure proper storage of all reagents. |
| Low incorporation of alkyne: Insufficient incubation time or concentration of metabolic label. | Optimize incubation time and concentration of the alkyne-modified precursor. | |
| Inaccessible alkyne groups: The alkyne tag on the protein may be buried within the folded structure. | Perform labeling under denaturing conditions for in vitro experiments (if compatible with the goal). | |
| High Background / Non-specific Staining | Insufficient washing: Unreacted this compound remains. | Increase the number and duration of wash steps after the click reaction. Add a mild detergent (e.g., 0.05% Tween-20) to wash buffers. |
| Hydrophobic interactions: The dye is sticking non-specifically to cellular components or proteins. | Include a blocking step (e.g., with BSA) before the click reaction. Consider using a more hydrophilic dye or a probe with a PEG linker.[12] | |
| Precipitation of dye: this compound has limited aqueous solubility. | Ensure the final concentration of DMSO in the reaction is sufficient to maintain solubility, but not high enough to be cytotoxic. |
References
-
Soriano del Amo, D., Wang, W., Jiang, H., et al. (2010). Fluorogenic Azidofluoresceins for Biological Imaging. Journal of the American Chemical Society. Available at: [Link]
-
Nikić, I., & Lemke, E. A. (2015). Specific and quantitative labeling of biomolecules using click chemistry. Current Opinion in Chemical Biology. Available at: [Link]
-
Willems, L. I., Li, N., Florea, B. I., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Bioconjugate Chemistry. Available at: [Link]
-
Jena Bioscience. (n.d.). Azide-containing Fluorescent Dyes. Available at: [Link]
-
Interchim. (n.d.). Azide conjugates - for Click chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Fluorescence in the life sciences. Available at: [Link]
-
Wood, B., Jevremovic, D., Béné, M. C., et al. (2013). Validation of cell-based fluorescence assays: Practice guidelines from the ICSH and ICCS - Part v - performance criteria. Cytometry Part B: Clinical Cytometry. Available at: [Link]
-
Liu, Y., Wang, F., Yuan, C., et al. (2022). A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling. Journal of the American Chemical Society. Available at: [Link]
-
Jager, M. V., & Ebright, R. H. (2010). AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLECULE FLUORESCENCE SPECTROSCOPY. Bioconjugate Chemistry. Available at: [Link]
-
metabion. (n.d.). Click Chemistry Protocol. Available at: [Link]
-
Shchepinov, M. S., et al. (2017). CalFluors: A Universal Motif for Fluorogenic Azide Probes Across the Visible Spectrum. Journal of the American Chemical Society. Available at: [Link]
-
Boster Biological Technology. (n.d.). IHC Troubleshooting Guide. Available at: [Link]
-
Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Society Reviews. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Fluorescent small organic probes for biosensing. Available at: [Link]
-
YouTube. (2024). Biomolecule Labeling An Advanced Guide. Available at: [Link]
-
Lee, S., et al. (2014). Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics. Available at: [Link]
-
OriGene Technologies. (n.d.). IHC Troubleshooting. Available at: [Link]
-
ResearchGate. (n.d.). Azide vs. Alkyne Functionalization in Pt(II) Complexes for Post-Treatment Click Modification. Available at: [Link]
-
ResearchGate. (n.d.). Bioorthogonal Reactions for Labeling Proteins. Available at: [Link]
-
Jiang, H., et al. (2018). Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Autophagy. Available at: [Link]
-
ResearchGate. (n.d.). To label or not: the need for validation in label-free imaging. Available at: [Link]
-
PubMed. (2017). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. Available at: [Link]
-
ResearchGate. (n.d.). Labeling of immune cells for in vivo imaging using magnetofluorescent nanoparticles. Available at: [Link]
-
Biocompare. (2022). Immunohistochemistry Troubleshooting. Available at: [Link]
-
National Institutes of Health. (2021). To label or not: the need for validation in label-free imaging. Available at: [Link]
-
Click Chemistry Tools. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Available at: [Link]
-
YouTube. (2016). SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes. Available at: [Link]
-
National Institutes of Health. (2012). Bioorthogonal Fluorescent Labeling of Functional G Protein-Coupled Receptors. Available at: [Link]
-
National Institutes of Health. (2012). A Reproducible Technique for Specific Labeling of Antigens Using Preformed Fluorescent Molecular IgG-F(ab')2 Complexes From Primary Antibodies of the Same Species. Available at: [Link]
Sources
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLECULE FLUORESCENCE SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
- 8. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 12. bosterbio.com [bosterbio.com]
Beyond Azidofluorescein: Next-Generation Probes for Live-Cell Bioorthogonal Imaging
The following guide is structured to provide an in-depth technical comparison of Azidofluorescein alternatives, specifically tailored for live-cell imaging applications where photostability, cell permeability, and background suppression are critical.
Executive Summary: The "this compound Problem"
For years, This compound (5-FAM-Azide) served as the workhorse for detecting alkyne-tagged biomolecules via Click Chemistry. However, in the context of live-cell imaging , it presents three fatal flaws that compromise data integrity:
-
Photobleaching: Fluorescein derivatives degrade rapidly under continuous excitation, making time-lapse imaging of dynamic processes impossible.
-
pH Sensitivity: The phenolic hydroxyl group of fluorescein (
) causes fluorescence quenching in acidic organelles (lysosomes/endosomes), leading to false negatives in intracellular trafficking studies. -
High Background (Lack of Fluorogenicity): Standard 5-FAM-Azide is not significantly fluorogenic. It emits light regardless of whether it has reacted with a target, necessitating rigorous washing steps that are stressful or impossible in live-cell workflows.
This guide evaluates three superior classes of alternatives—Silicon Rhodamines (SiR) , BODIPY conjugates , and Tetramethylrhodamine (TAMRA) —that resolve these limitations through distinct physicochemical mechanisms.
Comparative Analysis of Alternatives
Alternative A: Silicon Rhodamine (SiR) Azides – The Gold Standard
Best For: Long-term time-lapse, Super-resolution (STED), and "No-Wash" imaging.
-
Mechanism: SiR probes exist in a dynamic equilibrium between a non-fluorescent spirolactone (closed) form and a fluorescent zwitterionic (open) form. Upon binding to a target (via Click reaction), the equilibrium shifts to the open form, resulting in a 10–100x fluorescence turn-on .
-
Live-Cell Advantage: The "turn-on" effect eliminates the need to wash cells, preserving delicate structures. Its Far-Red emission (>640 nm) bypasses cellular autofluorescence and minimizes phototoxicity.
Alternative B: BODIPY Azides (e.g., BDP-FL-Azide) – The Green Channel Successor
Best For: Replacing Fluorescein directly in the Green channel (488 nm excitation) without changing filter sets.
-
Mechanism: Unlike Fluorescein, the BODIPY core is electrically neutral and lacks ionizable protons, rendering it pH-insensitive . It retains high quantum yield even in acidic endosomes.
-
Live-Cell Advantage: Extremely high photostability allows for extended observation windows.[1] It is highly hydrophobic, making it excellent for membrane/lipid imaging, though this can sometimes lead to non-specific aggregation if not optimized.
Alternative C: TAMRA Azides – The Economic Workhorse
Best For: General intracellular tracking where cost is a factor and "turn-on" capability is not strictly required.
-
Mechanism: A rhodamine derivative that is significantly more photostable than Fluorescein.
-
Live-Cell Advantage: Superior cell permeability compared to sulfonated cyanine dyes (e.g., Cy3/Cy5). While not fluorogenic (requires washing), it resists bleaching during Z-stack acquisition.
Technical Performance Data
The following table synthesizes physicochemical properties critical for live-cell performance.
| Feature | This compound (Baseline) | SiR-Azide (Top Tier) | BODIPY-FL-Azide | TAMRA-Azide |
| Excitation/Emission | 490 / 520 nm (Green) | 650 / 670 nm (Far-Red) | 503 / 512 nm (Green) | 555 / 580 nm (Orange) |
| Photostability ( | < 10 sec | > 10 min | > 5 min | ~ 2 min |
| pH Stability | Poor (Quenches < pH 6) | Excellent (Stable pH 4-9) | Excellent (Stable pH 3-10) | Good |
| Fluorogenicity | Low (Always On) | High (Turn-On) | Low | Low |
| Cell Permeability | Low-Moderate | High | High (Lipophilic) | High |
| Washing Required? | Yes (Critical) | No | Yes | Yes |
Experimental Workflows
Workflow Logic: SPAAC vs. CuAAC in Live Cells
-
Critical Warning: Traditional Copper-Catalyzed Click (CuAAC) is toxic to live cells due to ROS generation by Cu(I).[2]
-
The Solution: Use Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) .[3] The biomolecule is metabolically labeled with an Azide sugar, and the detection probe uses a DBCO (Dibenzocyclooctyne) handle, OR the biomolecule uses a DBCO sugar and the probe is an Azide.
-
Note: SiR-Azide and BDP-Azide are compatible with DBCO-modified targets in live cells.
Diagram 1: Metabolic Labeling & Bioorthogonal Imaging Workflow
Caption: Workflow for metabolic incorporation of bioorthogonal handles followed by copper-free (SPAAC) labeling. SiR-probes allow direct transition from labeling to imaging without washing.
Protocol: "No-Wash" Live-Cell Imaging with SiR-Probes
This protocol validates the fluorogenic capacity of Silicon Rhodamine, contrasting it with the wash-heavy requirements of Fluorescein.
Materials:
-
Cells: HeLa or CHO cells.
-
Reagent A: Ac4GalNAz (Azide-sugar) or Ac4ManNAz.
-
Reagent B: SiR-DBCO (Alternative to Azide-probe if sugar is Azide) or SiR-Azide (if sugar is Alkyne/DBCO). Recommendation: Use Azide-sugar + SiR-DBCO for best steric access.
-
Imaging Buffer: Live Cell Imaging Solution (LCIS).
Step-by-Step Methodology:
-
Metabolic Labeling:
-
Seed cells on glass-bottom dishes (35 mm).
-
Treat with 50 µM Ac4GalNAz for 24–48 hours.
-
Control: Treat separate dish with DMSO vehicle only.
-
-
Labeling (The Critical Step):
-
Remove media. Wash 1x with warm LCIS.
-
Add 1 µM SiR-DBCO in warm LCIS.
-
Incubate for 30–60 minutes at 37°C / 5% CO2.
-
-
Imaging (Direct):
-
Do NOT wash. Transfer directly to the microscope stage.
-
Excitation: 640 nm laser. Emission: 650–700 nm filter.
-
Observation: Fluorescence should be localized strictly to the plasma membrane and Golgi (glycan trafficking). Background in the media remains dark due to the spirolactone quenching of unbound SiR.
-
Mechanistic Insight: Why SiR is Fluorogenic
Understanding the chemical causality helps in troubleshooting signal-to-noise issues.
Diagram 2: Fluorogenic "Turn-On" Mechanism
Caption: The equilibrium between the hydrophobic spirolactone (dark) and zwitterionic (bright) forms allows SiR probes to remain dark until bound to a polar biological target.
References
-
Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins." Nature Chemistry. Link
-
Shieh, P., et al. (2015). "Fluorogenic probes for live-cell imaging of the cytoskeleton."[4][5] Nature Methods.[4][5] Link
-
Zheng, Q., et al. (2014). "Ultra-stable organic fluorophores for single-molecule tracking and super-resolution imaging."[6] Chemical Society Reviews. Link
-
Patterson, D. M., et al. (2014). "Improved cyclopropene reporters for probing protein glycosylation." Berichte der deutschen chemischen Gesellschaft. Link
-
Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 3. akinainc.com [akinainc.com]
- 4. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Azidofluorescein
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Azidofluorescein, a valuable reagent in bioconjugation and click chemistry, presents a dual-hazard profile that demands meticulous disposal procedures. This guide provides an in-depth, step-by-step protocol for the safe handling and disposal of this compound waste, grounded in established safety principles. Our objective is to empower researchers with the knowledge to manage this chemical confidently, ensuring personal safety and regulatory compliance.
Hazard Assessment: Understanding the Dual-Risk Profile
This compound's disposal protocol is dictated by the chemical properties of its two key components: the organic azide group and the fluorescein core. Each contributes distinct hazards that must be addressed.
The primary concern stems from the azide functional group (-N₃). Organic azides are energetic materials known for their potential to be explosive. This reactivity is heightened by contact with certain substances. Conversely, the fluorescein component, while less acutely hazardous, is a dye that requires proper disposal to prevent environmental release.[1][2]
| Component | Hazard Class | Key Risks & Incompatibilities |
| Azide Group (-N₃) | Energetic, Acutely Toxic | Explosion Hazard: Can detonate with shock, friction, or heat.[3] Formation of Explosive Salts: Reacts with heavy metals (e.g., lead, copper, silver, mercury) to form highly unstable and shock-sensitive metal azides. This is a critical concern for plumbing and metal tools.[3][4] Toxic Gas Formation: Reacts with strong acids to produce hydrazoic acid (HN₃), a highly toxic and explosive gas.[3] Incompatible Solvents: Should not be mixed with halogenated solvents like dichloromethane or chloroform, as this can form extremely unstable di- and tri-azidomethane.[3] |
| Fluorescein Core | Environmental, Irritant | Environmental Contaminant: As a dye, it can impact aquatic ecosystems if released into waterways.[1] Eye Irritant: Can cause serious eye irritation upon direct contact.[5] Light Sensitivity: Fluorescent dyes can degrade in the presence of light, potentially forming unknown byproducts.[6] |
Core Principles for this compound Waste Management
Before proceeding to the detailed protocol, it is essential to internalize these fundamental safety principles. These rules are universal and form the basis of a safe disposal workflow.
-
NEVER Drain Dispose: Under no circumstances should this compound waste, including dilute aqueous solutions, be poured down the sink.[4][7][8] This practice risks the formation of explosive metal azides in the plumbing infrastructure.[4][8]
-
Segregate Waste Streams: Azide-containing waste must be collected in a dedicated and separate waste container.[3][9] Co-mingling with other chemical wastes, especially acidic waste, is strictly prohibited.[3]
-
Avoid Metal Contact: Do not use metal spatulas or tools when handling solid this compound or its waste.[3] Use plastic or glass implements to prevent the formation of dangerous metal azides.[9]
-
Treat All Contaminated Materials as Hazardous: Any item that comes into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be disposed of as hazardous waste.
-
Consult Institutional EHS: All disposal activities must be conducted in accordance with your institution's Environmental Health & Safety (EHS) guidelines. Final disposal should always be handled through your institution's certified chemical waste program.[2][3]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of this compound waste.
Caption: A flowchart illustrating the step-by-step process for this compound waste disposal.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe collection and disposal of this compound waste generated in a laboratory setting.
Personnel Protective Equipment (PPE) Required:
-
Standard Laboratory Coat
-
Safety Glasses or Goggles[5]
-
Nitrile Gloves (or Silver Shield gloves for higher concentrations)[4][5]
Protocol Steps:
-
Waste Segregation at the Source:
-
Action: Immediately upon generation, segregate all this compound waste from the general laboratory and other chemical waste streams. This includes residual amounts in reaction vessels, contaminated consumables, and cleaning materials.
-
Causality: This is the most critical step to prevent inadvertent mixing with incompatible chemicals like acids, which could generate highly toxic and explosive hydrazoic acid.[3]
-
-
Designate and Prepare Waste Containers:
-
Action:
-
For Liquid Waste: Use a dedicated, leak-proof container made of a non-metallic material such as High-Density Polyethylene (HDPE). Ensure it has a secure, screw-top cap.
-
For Solid Waste: Use a sturdy, puncture-resistant container lined with a heavy-duty plastic bag. This includes items like contaminated gloves, weigh boats, and absorbent pads.
-
-
Causality: The use of non-metallic containers prevents the formation of shock-sensitive metal azides.[3][9] Secure containment minimizes the risk of spills and exposure.
-
-
Waste Collection:
-
Action:
-
Carefully transfer liquid waste into the designated liquid waste container using a funnel.
-
Place all contaminated solid items directly into the solid waste container. Do not leave them on the benchtop.
-
-
Causality: Prompt collection minimizes the area of contamination and reduces the risk of accidental contact or reaction.
-
-
Labeling:
-
Action: Affix a hazardous waste label to each container immediately. The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Organic Azide," "Toxic," "Explosive Hazard"
-
An accumulation start date.
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, and it is a regulatory requirement for waste tracking.[3]
-
-
Interim Storage:
-
Action: Keep the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from heat sources, direct sunlight, and physically separated from containers of acids and heavy metal salts.[3]
-
Causality: Storing away from incompatible materials is a crucial control measure to prevent dangerous reactions.[3] Shielding from light can help prevent the degradation of the fluorescein dye into unknown compounds.[6]
-
-
Final Disposal:
-
Action: Once the container is full or the accumulation time limit is reached, arrange for its collection by your institution's Environmental Health & Safety (EHS) department for final disposal by a licensed hazardous waste company.[3][5]
-
Causality: Licensed disposal facilities are equipped to handle and treat or incinerate hazardous materials like organic azides in a safe and environmentally compliant manner.
-
Decontamination and Spill Procedures
Decontaminating Glassware:
-
Rinse the glassware three times with a small amount of a compatible organic solvent (e.g., ethanol or methanol) to remove residual this compound. Collect all rinsate as hazardous liquid waste.
-
Prepare a dilute aqueous solution with a pH > 9 (e.g., using sodium carbonate or a dilute sodium hydroxide solution).[9] Rinse the glassware thoroughly with this basic solution. Collect this rinse as hazardous waste. The basic pH helps to hydrolyze and deactivate any trace amounts of reactive azide species.
-
Wash the glassware with standard laboratory detergent and water.
Emergency Spill Response:
-
Small Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material using non-sparking, non-metallic tools (e.g., plastic scoop) into the designated solid hazardous waste container.[9]
-
Wipe the spill area with a cloth dampened with a basic solution (pH > 9), followed by a standard cleaning agent.[9] Dispose of all cleaning materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry into the affected area.
-
Contact your institution's EHS or emergency response team for cleanup. Do not attempt to clean up a large spill yourself.
-
By adhering to this comprehensive guide, researchers can effectively manage this compound waste, mitigating risks and ensuring a safe and compliant laboratory environment.
References
- Safe Handling of Azides - safety.pitt.edu. (2013). Retrieved from University of Pittsburgh Safety Manual EH&S Guideline Number: 04-028.
- FLUORESCEIN CAS No 2321-07-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Retrieved from Central Drug House (P) Ltd. website.
- How to Properly Dispose of Fluorescent Tube Waste - ENSA.
- Safety Data Sheet (FLUORESCENCE DYE) - JMN Specialties, Inc.
- SAFETY DATA SHEET - Pyxis Lab. (2024).
- Safety Data Sheet: 30%, with azide, - Carl ROTH. (2025).
- Fluorescein Dye Marker - SAFETY DATA SHEET. (2015).
- Azides - UVIC. (2022). Retrieved from University of Victoria Occupational Health, Safety & Environment website.
- Disposing of Sodium Azide Solutions: What You Need to Know - Triumvirate Environmental. (2016).
- SAFETY DATA SHEET - Fisher Scientific. (2010).
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025). Retrieved from United States Environmental Protection Agency website.
- Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. (2021). The Journal of Immunology.
- Safely Handling Dyes - Columbia | Research. Retrieved from Columbia University Environmental Health & Safety website.
- INFLUENCE OF CHEMICAL STRUCTURE ON THE ELECTRODEGRADATION OF FLUORESCEIN AND SIMILAR COMPOUNDS. (2009). Journal of the Serbian Chemical Society.
- Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University.
- Toxicity of fluorescent tracers and their degradation byproducts - ResearchGate. (2025).
- EPA HAZARDOUS WASTE CODES. Retrieved from United States Environmental Protection Agency website.
- Degradation of chlortoluron in water disinfection processes: a kinetic study - PubMed. (2009).
- FJC Fluorescent Dye Cleaner. (2024).
- EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR.
- Classification of hazardous waste | Safety Services - UCL – University College London. (2022).
- Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018). Retrieved from Case Western Reserve University website.
Sources
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- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. triumvirate.com [triumvirate.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. fjcinc.com [fjcinc.com]
Operational Safety Guide: Handling Azidofluorescein in Biological Research
Executive Summary
Azidofluorescein is a functionalized fluorophore widely used in "Click Chemistry" (CuAAC or SPAAC) to label alkynyl-tagged biomolecules. While the fluorescein core is generally low-toxicity, the azide moiety and the solvents required for its dissolution (DMSO/DMF) introduce specific hazards that standard laboratory safety protocols often overlook.
This guide moves beyond generic "safety glasses and gloves" advice. It provides a technical, causality-based safety framework designed for researchers handling this compound in drug discovery and chemical biology workflows.
Part 1: The Hazard Matrix (Risk Assessment)
To handle this compound safely, you must deconstruct the risk into three distinct components. The danger is not just the compound, but the context in which it is used.
| Component | Hazard Profile | The "Senior Scientist" Insight |
| 1. The Azide Group (-N₃) | Explosion/Shock Risk: Organic azides can be shock-sensitive.[1] Reactivity: Incompatible with acids (forms toxic Hydrazoic acid, HN₃) and heavy metals.[2][3][4] | The C/N Ratio Rule: this compound is relatively stable because its ratio of (Carbon + Oxygen) to Nitrogen is >3. However, metal spatulas can create friction hotspots. Always use plastic or ceramic tools. |
| 2. The Fluorophore | Photosensitivity: Light exposure degrades the product, leading to experimental failure (low signal-to-noise). | Safety is also about data integrity . Degraded fluorophores yield false negatives. Handling under low-light conditions is an operational necessity, not just a storage rule.[5] |
| 3. The Carrier Solvent | Permeation: Usually dissolved in DMSO or DMF . These are aggressive skin penetrants. | The "Trojan Horse" Effect: DMSO facilitates the transport of dissolved small molecules through the skin barrier. A standard nitrile glove offers <5 minutes of protection against DMSO-solvated this compound. |
Part 2: Personal Protective Equipment (PPE) Architecture
Standard laboratory PPE is insufficient for organic azides in solution. You must implement a Redundant Barrier System .
Glove Selection Protocol
Do not rely on single-layer nitrile gloves when handling DMSO stock solutions.
| Solvent Context | Recommended Glove System | Breakthrough Time | Protocol Logic |
| Solid Powder | Standard Nitrile (minimum 4 mil) | > 480 mins (Solid) | Risk is inhalation/dust contact. Standard nitrile is sufficient. |
| Aqueous Solution | Standard Nitrile | > 480 mins | Water does not permeate nitrile rapidly; the azide remains contained. |
| DMSO / DMF Stock | Laminate (Silver Shield) OR Double Nitrile (Change every 15 mins) | < 5 mins (Single Nitrile)> 4 hours (Laminate) | CRITICAL: DMSO permeates nitrile instantly. If using nitrile, you must double-glove and change immediately upon splash. Laminate liners are the only true barrier. |
Respiratory & Eye Protection [6][7][8][9][10]
-
Eyes: Chemical splash goggles (ANSI Z87.1) are mandatory. Safety glasses with side shields are insufficient for liquid handling due to the "Trojan Horse" risk of DMSO splashes.
-
Respiratory: All weighing and solubilization must occur within a certified Chemical Fume Hood . If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required to prevent sensitization.
Part 3: Operational Workflow & Logic
This workflow integrates safety steps with experimental success factors.
Figure 1: Decision logic for handling this compound, emphasizing the critical disposal checkpoint.
Step-by-Step Protocol
1. Preparation & Weighing (The Static Risk)
-
The Risk: Fine organic powders are prone to static charge. Static discharge can theoretically ignite flammable vapors or disperse hazardous dust.
-
The Fix:
-
Use an anti-static gun on the weighing boat before adding the compound.
-
NEVER use metal spatulas. Metal-on-metal or metal-on-glass friction can trigger shock-sensitive azides. Use disposable plastic or ceramic spatulas.
-
Dim the lab lights or use amber tubes immediately to prevent photobleaching.
-
2. Solubilization (The Permeation Risk)
-
The Risk: Adding DMSO to the powder creates a solution that can penetrate skin in seconds.
-
The Fix:
-
Place the vial in a rack before adding solvent to avoid holding it.
-
Add DMSO down the side of the vial to prevent aerosolization.
-
Cap tightly and vortex inside the hood.
-
3. The Reaction (The Pressure Risk)
-
The Risk: "Click" reactions often use copper catalysts. While this compound is stable, side reactions can generate nitrogen gas (
). -
The Fix: Ensure reaction vessels are vented (e.g., a needle in the septum) if running on a large scale (>100 mg), though this is rare for labeling applications.
Part 4: Waste Disposal (The "Zero-Drain" Policy)
CRITICAL SAFETY DIRECTIVE: Never flush this compound or its reaction mixtures down the sink.
-
The Mechanism: Azide ions (
) react with copper and lead (common in laboratory plumbing traps) to form Heavy Metal Azides (Lead Azide, Copper Azide). -
The Consequence: These heavy metal azides are primary explosives, more sensitive than TNT. Accumulation over time can turn a P-trap into a bomb, detonated by a plumber's wrench during maintenance.
Disposal Protocol:
-
Segregation: Collect all azide-containing waste in a dedicated bottle labeled "Azide Waste."
-
Compatibility: Do NOT mix with acids (generates toxic gas) or halogenated solvents (generates explosive di/tri-azidomethane).
-
Decontamination (Spills):
-
Absorb liquid spills with inert pads.
-
Wipe the area with a 10% Sodium Hydroxide (NaOH) solution to deactivate trace azides (alkaline hydrolysis).
-
Dispose of all cleanup materials as solid hazardous waste.
-
References
-
University of California, Santa Cruz (UCSC) Environmental Health & Safety. "Standard Operating Procedure: Safe Handling of Azido Compounds." UCSC EHS Guidelines. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[10] [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions."[10] Angewandte Chemie International Edition, 2001. [Link](Context for stability of organic azides).
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. nj.gov [nj.gov]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. eurogentec.com [eurogentec.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Fluorescein SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
